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Core Science & Biosynthesis

Foundational

A Technical Guide to the Biological Activities of Novel Pyridin-2-one Derivatives

Introduction The pyridin-2-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Recognized as a "privileged structure," its unique electronic properties and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridin-2-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Recognized as a "privileged structure," its unique electronic properties and capacity for diverse chemical modifications make it a versatile backbone for designing novel therapeutic agents.[1][3] Pyridin-2-one derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][4] This guide provides an in-depth technical overview of the key biological activities of novel pyridin-2-one derivatives, focusing on their mechanisms of action, quantitative evaluation, and the experimental protocols used for their characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold in their work.

Part 1: Anticancer Activity

Pyridin-2-one derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines, including those of the breast, liver, lung, and colon.[3][5][6] Their mechanisms of action are diverse, often involving the modulation of critical cellular pathways that control cell growth, proliferation, and survival.[3]

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

A primary anticancer mechanism of many pyridin-2-one derivatives is the induction of cell cycle arrest and apoptosis (programmed cell death).[3][5]

  • Cell Cycle Arrest: Certain novel 1,6-diaryl pyridin-2(1H)-one compounds have been shown to induce cell cycle arrest in the G1 or G2/M phases in cancer cell lines like HepG2 (liver cancer).[5][7] This arrest prevents the cancer cells from progressing through the division cycle, thereby inhibiting proliferation. The mechanism often involves the upregulation of cell cycle inhibitors like p53 and p21 and the downregulation of cyclins such as cyclin D1.[5]

  • Apoptosis Induction: Following cell cycle arrest, these compounds can trigger apoptosis. One key pathway involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5] For instance, the compound 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one was shown to induce JNK phosphorylation, leading to apoptosis in HepG2 cells.[5] Other pyridin-2-one derivatives act as inhibitors of specific kinases, such as Proviral Integration Moloney (PIM)-1 kinase, which is overexpressed in many tumors.[8] Inhibition of PIM-1 kinase can lead to the activation of caspases (like caspase 3/7), which are key executioner enzymes in the apoptotic cascade.[8]

The following diagram illustrates a simplified pathway by which certain pyridin-2-one derivatives induce apoptosis in cancer cells.

G pyridinone Pyridin-2-one Derivative p53 p53 Upregulation pyridinone->p53 jnk JNK Upregulation & Phosphorylation pyridinone->jnk p21 p21 Upregulation p53->p21 g2m G2/M Phase Cell Cycle Arrest p21->g2m caspase Caspase 3/7 Activation jnk->caspase apoptosis Apoptosis g2m->apoptosis Inhibits Proliferation caspase->apoptosis Executes Cell Death

Caption: p53 and JNK pathway activation by pyridin-2-one derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of novel pyridin-2-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate higher potency.

Compound ClassTarget Cell LineIC50 (µM)Reference
Pyridone-based agent (Compound 1)HepG2 (Liver Cancer)4.5 ± 0.3[5]
Pyridone-based agent (Compound 1)MCF-7 (Breast Cancer)>4.5[5]
O-alkyl pyridine (Compound 4c)HepG-2 (Liver Cancer)0.0132[8]
O-alkyl pyridine (Compound 4c)Caco-2 (Colon Cancer)0.007[8]
O-alkyl pyridine (Compound 4c)PC-3 (Prostate Cancer)0.005[8]
Pyridinone–quinazoline derivativesMCF-7, HeLa, HepG29 to 15[1]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

Causality Behind Experimental Choices:

  • Cell Line Selection: Cell lines such as HepG2 and MCF-7 are chosen as they represent common and well-characterized types of liver and breast cancer, respectively.[5]

  • Positive Control: A known chemotherapy drug like Doxorubicin is used as a positive control to validate the assay's sensitivity and provide a benchmark for the potency of the test compounds.[8]

  • Vehicle Control: A vehicle control (e.g., DMSO) is essential to ensure that the solvent used to dissolve the pyridin-2-one derivatives does not have its own cytotoxic effects at the concentrations used.

  • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyridin-2-one derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat with Pyridinone Derivatives (Serial Dilutions) seed->treat incubate 3. Incubate for 48-72h treat->incubate mtt 4. Add MTT Reagent (Incubate 4h) incubate->mtt solubilize 5. Solubilize Formazan Crystals (DMSO) mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read analyze 7. Calculate % Viability & Determine IC50 read->analyze

Sources

Exploratory

The Evolving Landscape of 1-Methylpyridin-2-one Compounds: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1-methylpyridin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse arr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methylpyridin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse array of biologically active molecules.[1] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-methylpyridin-2-one derivatives, offering insights into the nuanced interplay between chemical structure and biological function. We will explore key therapeutic areas where these compounds have shown promise, including oncology, infectious diseases, and agriculture. This document will delve into the synthetic strategies, detailed experimental protocols for activity assessment, and the underlying molecular mechanisms, equipping researchers with the foundational knowledge to navigate and innovate within this chemical space.

The 1-Methylpyridin-2-one Core: A Versatile Chemical Scaffold

The 1-methylpyridin-2-one moiety, a six-membered aromatic heterocycle, possesses a unique combination of features that make it an attractive starting point for drug design. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability and favorable solubility profiles, underpins its "privileged" status.[1] The core structure allows for substitutions at multiple positions (C3, C4, C5, and C6), providing a rich landscape for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationships in Oncology

1-Methylpyridin-2-one derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer. The SAR in this area is particularly rich, with modifications to the pyridinone ring leading to compounds with distinct mechanisms of action.

Inhibition of Kinases

Several 1-methylpyridin-2-one derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

One area of focus has been the inhibition of Src kinase, a non-receptor tyrosine kinase implicated in tumor progression and metastasis.[2] A study on a series of 2-pyridone derivatives revealed that substitution at the 5-position with a benzoyl group was crucial for activity. Specifically, compound 1 (1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one) exhibited the highest c-Src kinase inhibition with an IC50 value of 12.5 μM.[2]

Another important target is the PIM-1 kinase, a serine/threonine kinase that promotes cell survival and proliferation. Novel pyridine-based compounds have been designed as PIM-1 inhibitors, with some showing potent apoptosis-inducing activity in breast cancer cell lines.[3]

Table 1: SAR of 1-Methylpyridin-2-one Derivatives as Kinase Inhibitors

Compound IDR1 (at N1)R5 (at C5)Target KinaseIC50 (µM)Reference
1 -CH2CH2N(CH3)2-C(O)-(2-OH, 4-OCH3-Ph)c-Src12.5[2]
2 Phenyl-(m-tolylamino)methyleIF3a (downstream of kinase signaling)0.13[4]
3 VariedVariedPIM-10.095 - 0.110[5]

This table is a representative summary. For a comprehensive list of compounds and activities, please refer to the cited literature.

Bromodomain and Extra-Terminal (BET) Protein Inhibition

BET proteins are epigenetic "readers" that play a critical role in transcriptional regulation and are attractive targets in oncology and inflammatory diseases.[6] 1-Methylpyridin-2-one derivatives have emerged as potent BET inhibitors. A scaffold hopping strategy led to the discovery of 3-amino-1-methylpyridin-2(1H)-one as a bioisostere for acetylated lysine, which binds to the bromodomains of BET proteins.[7] This interaction is anchored by bidentate hydrogen bonding with an asparagine residue (Asn140) in the binding pocket.[7] Further structure-based design led to potent pyridone and macrocyclic pyridone inhibitors with single-digit nanomolar potency.[8]

Table 2: SAR of 1-Methylpyridin-2-one Derivatives as BET Inhibitors

Compound FeatureObservationImpact on ActivityReference
3-amino groupEssential for bindingForms key hydrogen bonds with Asn140[7]
Phenyl ether at C5Occupies the WPF shelf pocketEnhances potency[8]
MacrocyclizationLinks different parts of the moleculeLeads to high-affinity binders[8]
Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of many 1-methylpyridin-2-one derivatives are mediated through the induction of programmed cell death (apoptosis) and cell cycle arrest. For instance, certain anticancer pyridines have been shown to induce G2/M arrest and apoptosis by upregulating p53 and JNK in liver and breast cancer cells.[9]

Urease Inhibition: A Strategy Against Ureolytic Bacteria

Urease is a nickel-containing enzyme produced by various bacteria, such as Helicobacter pylori, that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This process raises the local pH, allowing the bacteria to survive in the acidic environment of the stomach, leading to gastritis, peptic ulcers, and an increased risk of gastric cancer.[10][11] 1-Methylpyridin-2-one derivatives have been investigated as urease inhibitors.

SAR studies have revealed that the electronic properties of the substituents on the pyridinone ring play a crucial role in their inhibitory activity. Generally, electron-releasing groups on the pyridinone ring are important for modulating the biological activity against urease.[12] Kinetic studies have shown that these compounds can act as competitive inhibitors of urease.[1]

Table 3: SAR of Pyridin-2(1H)-one Derivatives as Urease Inhibitors

Compound SeriesKey Structural FeatureIC50 Range (µM)ObservationReference
Pyridine carboxamidesElectron-withdrawing groups at ortho position3.13 - 14.49Enhances inhibitory activity[10]
Pyridine carbothioamides5-chloro substitution1.07Most potent in the series[10]
General Pyridin-2(1H)-onesElectron-releasing groupsImportant for activity modulation[12]

Phytotoxic Activity: Applications in Agriculture

Certain 1-methylpyridin-2-one derivatives have demonstrated phytotoxic activity, suggesting their potential as herbicides.[13][14] Studies on the effect of these compounds on the development of various plant species have shown some selectivity, with dicotyledonous species being more susceptible.[12][13] The mechanism of phytotoxicity is still under investigation but may involve the disruption of essential biochemical pathways in plants.

Table 4: Phytotoxicity of Methylpyridin-2(1H)-one Derivatives

CompoundPlant SpeciesEffectReference
4a, 4c, 4g'Ipomoea grandifolia (dicot)Inhibition of aerial part development (up to 68.4%)[13]
4c, 4g', 4h'Ipomoea grandifolia (dicot)Inhibition of root development (up to 72.8%)[13]
GeneralSorghum bicolor (monocot), Cucumis sativus (dicot)General inhibition of radicle growth[13]

Experimental Protocols

General Synthesis of 1-Methyl-5-substituted-pyridin-2-ones

A common synthetic route to access 1-methyl-5-substituted-pyridin-2-ones involves a Suzuki coupling reaction.

Step-by-step Methodology:

  • Preparation of the Boronic Ester Intermediate: Start with a suitable pyridinone precursor, for example, a halogenated derivative. React it with a boronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) in a suitable solvent (e.g., dioxane) to form the 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one intermediate.

  • Suzuki Coupling: In a microwave tube, combine the boronic ester intermediate with an appropriate aryl or heteroaryl halide (e.g., 2-iodo-4-methoxy-1-phenoxybenzene).[6]

  • Addition of Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., sodium carbonate).[6]

  • Reaction: Add a suitable solvent (e.g., a mixture of dioxane and water) and heat the reaction mixture in a microwave reactor to the appropriate temperature and for the required duration.

  • Work-up and Purification: After the reaction is complete, cool the mixture, and partition it between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-methyl-5-substituted-pyridin-2-one.

Synthesis_Workflow Start Halogenated 1-methylpyridin-2-one Boronic_Ester 1-Methyl-5-boronic ester pyridin-2-one Intermediate Start->Boronic_Ester Borylation Coupling Suzuki Coupling (Pd Catalyst, Base) Boronic_Ester->Coupling Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Coupling Product 1-Methyl-5-substituted- pyridin-2-one Coupling->Product

Caption: General workflow for the synthesis of 1-methyl-5-substituted-pyridin-2-ones via Suzuki coupling.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[15][16]

Step-by-step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 1-methylpyridin-2-one derivatives in culture medium. After 24 hours of cell seeding, replace the existing medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[15]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[15]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement Cell_Seeding Seed Cancer Cells in 96-well plate Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Add_Compounds Incubate_48h Incubate for 48-72h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Data_Analysis Calculate IC50 Values Read_Absorbance->Data_Analysis

Caption: Step-by-step workflow of the MTT assay for evaluating anticancer activity.

Urease Inhibition Assay

The inhibitory effect of compounds on urease activity can be determined by measuring the amount of ammonia produced using the indophenol method.[17]

Step-by-step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the urease enzyme solution and the test compound at various concentrations in a suitable buffer (e.g., phosphate buffer with EDTA). Incubate for a pre-determined time at a specific temperature (e.g., 30 minutes at 37°C).[17]

  • Substrate Addition: Initiate the enzymatic reaction by adding a solution of urea to each well.

  • Color Development: After a specific incubation time, add phenol reagent and alkali reagent to each well to stop the reaction and initiate color development. The ammonia produced reacts to form a blue-colored indophenol.

  • Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 625 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of urease inhibition for each compound concentration compared to a control without an inhibitor. Determine the IC50 value.

Phytotoxicity Assay (Seed Germination and Root Growth)

This assay evaluates the effect of the compounds on the early development of plants.[13][18]

Step-by-step Methodology:

  • Preparation of Test Solutions: Prepare stock solutions of the 1-methylpyridin-2-one derivatives in a suitable solvent (e.g., DMSO) and then make serial dilutions in sterile distilled water to the desired test concentrations.[18]

  • Assay Setup: Place sterile filter paper in petri dishes and moisten them with the test solutions or a control solution (water with the solvent). Place a specific number of seeds (e.g., 20-30) of the target plant species (e.g., Ipomoea grandifolia, Cucumis sativus) in each petri dish.[13][18]

  • Incubation: Seal the petri dishes and place them in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 5-7 days), record the germination rate and measure the length of the radicle (primary root) of the seedlings.

  • Data Analysis: Calculate the percentage of germination inhibition and root growth inhibition for each concentration relative to the control.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which 1-methylpyridin-2-one derivatives exert their biological effects is crucial for rational drug design.

Anticancer Signaling Pathways

As previously mentioned, some 1-methylpyridin-2-one derivatives can induce cell cycle arrest and apoptosis. A postulated pathway involves the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[9]

Anticancer_Signaling cluster_drug Cellular Stress cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Drug 1-Methylpyridin-2-one Derivative p53 p53 Upregulation Drug->p53 JNK JNK Activation Drug->JNK Bcl2 Bcl-2 Downregulation Drug->Bcl2 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Apoptosis Apoptosis JNK->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Bax->Apoptosis Bcl2->Apoptosis

Caption: Postulated signaling pathway for the anticancer activity of certain 1-methylpyridin-2-one derivatives.

Conclusion and Future Directions

The 1-methylpyridin-2-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the remarkable versatility of this chemical entity. Future research should focus on leveraging computational modeling and structure-based design to develop derivatives with enhanced potency and selectivity for their respective targets. Furthermore, a deeper understanding of the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be critical for their successful translation into clinical candidates. The exploration of novel synthetic methodologies will also be essential to expand the accessible chemical space around the 1-methylpyridin-2-one core, paving the way for the next generation of innovative medicines.

References

  • de F. O. K., F. A. D., and C. L. D. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(12), 5344-5354. [Link]

  • Hewings, D. S., et al. (2017). Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. Journal of Medicinal Chemistry, 60(8), 3219-3240. [Link]

  • Papafilippou, A., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 16(5), 6145-6152. [Link]

  • da Silva, A. B., et al. (2016). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 148-154. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [Link]

  • Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7041. [Link]

  • de C. T. R., et al. (2021). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Frontiers in Chemistry, 9, 735075. [Link]

  • ResearchGate. (n.d.). Representative BET inhibitors. [Link]

  • Li, H., et al. (2013). Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin. Journal of Chemistry, 2013, 1-8. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Pharmaceutical Negative Results, 13(3), 63-71. [Link]

  • Khan, K. M., et al. (2019). Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors. Molecules, 24(17), 3088. [Link]

  • Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(8), 2467-2475. [Link]

  • El-Damasy, D. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7806. [Link]

  • de F. O. K., F. A. D., and C. L. D. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules, 14(12), 5344-5354. [Link]

  • Chemical Synthesis Database. (2025). 1-methyl-5-nitropyridin-2-one. [Link]

  • IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. [Link]

  • Google Patents. (n.d.). EP3958976A1 - Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts.
  • Google Patents. (n.d.).
  • Chen, Y. T., et al. (2023). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. International Journal of Molecular Sciences, 24(6), 5650. [Link]

  • Sharma, S., et al. (2021). Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. Plants, 10(7), 1293. [Link]

  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Abdelaziz, M. E., et al. (2022). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Medicinal Chemistry, 13(6), 723-736. [Link]

  • University of Wollongong. (2013). Bioassays for anticancer activities. [Link]

  • PubMed. (n.d.). Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. [Link]

  • PubMed. (n.d.). Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. [Link]

Sources

Foundational

Engineering the Pyridin-2-one Scaffold: A Blueprint for Next-Generation Anti-HIV Therapeutics

Executive Summary The rapid mutation rate of the Human Immunodeficiency Virus Type 1 (HIV-1) continuously threatens the long-term efficacy of Highly Active Antiretroviral Therapy (HAART). Non-Nucleoside Reverse Transcrip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid mutation rate of the Human Immunodeficiency Virus Type 1 (HIV-1) continuously threatens the long-term efficacy of Highly Active Antiretroviral Therapy (HAART). Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a cornerstone of HAART, yet single-point mutations such as K103N and Y181C frequently render first-generation drugs obsolete. As a Senior Application Scientist, I have observed that overcoming this resistance requires moving beyond rigid pharmacophores. The pyridin-2-one scaffold has emerged as a highly versatile structural core. By leveraging its unique hydrogen-bonding capabilities and structural plasticity, researchers can design ultra-potent NNRTIs and, more recently, dual-acting RT/Integrase (IN) inhibitors. This whitepaper provides an in-depth mechanistic analysis, structural optimization strategies, and a self-validating experimental workflow for evaluating pyridin-2-one-based anti-HIV agents.

Mechanistic Grounding: The Allosteric Pocket and Backbone Targeting

To understand the superiority of the pyridin-2-one scaffold, we must first examine the causality of NNRTI binding. NNRTIs do not bind to the polymerase active site; instead, they bind to the NNRTI Binding Pocket (NNRTIBP), a hydrophobic allosteric site located approximately 10 Å away[1]. Binding induces a conformational shift that locks the reverse transcriptase (RT) enzyme in a catalytically inactive state.

Historically, resistance occurs when the virus mutates the amino acid side chains lining this pocket (e.g., K103N, Y181C). The pyridin-2-one scaffold circumvents this through backbone targeting .

  • The Lactam Anchor: The pyridin-2-one ring adopts a classic "two-winged" conformation within the pocket[2]. Crucially, the lactam NH acts as a strong hydrogen bond donor to the backbone carbonyl of Lys101[3]. Because the backbone atoms remain unchanged even if the Lys101 side chain mutates, this interaction provides a robust anchor against resistant strains[1].

  • Halogen-Mediated Main-Chain Interactions: Advanced crystallographic studies reveal that incorporating an iodine atom onto the pyridinone ring establishes a direct interaction with the main-chain carbonyl oxygen of Tyr188[4]. This strategic halogenation effectively bypasses the common Tyr188Leu mutation, maintaining sub-nanomolar inhibitory activity[4].

G cluster_0 Pyridin-2-one Pharmacophore cluster_1 HIV-1 RT NNRTIBP Core Pyridin-2-one Ring Lactam Lactam NH Core->Lactam Iodine C-Iodine Substitution Core->Iodine Alkyl C5 Alkyl Group Core->Alkyl Lys101 Lys101 (Backbone C=O) Lactam->Lys101 Hydrogen Bond Tyr188 Tyr188 (Main-chain C=O) Iodine->Tyr188 Halogen Bond Tyr181 Tyr181 (Hydrophobic) Alkyl->Tyr181 van der Waals / Pi-Pi

Fig 1: Molecular interaction network of the pyridin-2-one scaffold within the HIV-1 NNRTIBP.

The Frontier: Dual RT/Integrase (IN) Inhibition

A single chemical entity capable of inhibiting multiple viral targets drastically reduces the pill burden and the likelihood of multidrug resistance. HIV-1 RT (specifically its RNase H domain) and HIV-1 Integrase (IN) share a critical functional homology: both require the chelation of divalent metal ions ( Mg2+ or Mn2+ ) in their active sites for catalysis[1].

By incorporating a Diketo Acid (DKA) motif into the C3 position of the pyridin-2-one scaffold, researchers have engineered potent dual RT/IN inhibitors[1][5].

  • The Causality of Dual Inhibition: The pyridin-2-one core anchors the molecule within the respective enzyme pockets, while the DKA motif acts as a specialized metal chelator, sequestering the essential divalent cations away from the viral enzymes[1].

  • SAR Optimization: Structure-Activity Relationship (SAR) analyses demonstrate that molecules bearing ester or acetyl groups on the C3 position of the pyridin-2-one scaffold exhibit significantly enhanced binding affinity for both enzymes[5][6].

DualInhibition cluster_RT Reverse Transcriptase (RT) cluster_IN Integrase (IN) Hybrid Pyridin-2-one DKA Hybrid RT_Metal Mg2+ / Mn2+ Chelation Hybrid->RT_Metal DKA Motif Chelation IN_Metal Mg2+ / Mn2+ Chelation Hybrid->IN_Metal DKA Motif Chelation RNaseH RNase H Domain Block Inhibition of Viral Replication RNaseH->Block RT_Metal->RNaseH Enzyme Deactivation IN_Active IN Active Site IN_Active->Block IN_Metal->IN_Active Enzyme Deactivation

Fig 2: Mechanism of dual RT/IN inhibition via DKA-functionalized pyridin-2-one scaffolds.

Experimental Workflow: A Self-Validating Protocol

To ensure scientific integrity, the evaluation of novel pyridin-2-one derivatives must move beyond simple end-point assays. As a standard practice in advanced drug discovery, I recommend a multi-tiered, self-validating workflow. The inclusion of Surface Plasmon Resonance (SPR) is critical because it provides real-time association ( kon​ ) and dissociation ( koff​ ) kinetics[6]. A long residence time (low koff​ ) often correlates better with in vivo efficacy than static affinity ( KD​ ) alone.

Step-by-Step Methodology
  • Scaffold Synthesis & Purity Validation:

    • Synthesize the pyridin-2-one derivative via scaffold hopping techniques (e.g., replacing rigid benzo-fused rings with flexible aryl linkers).

    • Self-Validation: Purify compounds to >98% via preparative HPLC. Run LC-MS and NMR to confirm that observed biological activity is not an artifact of trace catalytic impurities.

  • Surface Plasmon Resonance (SPR) Binding Kinetics:

    • Immobilize recombinant Wild-Type (WT) HIV-1 RT on Flow Cell 1 and mutant RT (e.g., K103N) on Flow Cell 2 of a CM5 sensor chip.

    • Inject the pyridin-2-one analyte at varying concentrations (e.g., 3.125 nM to 100 nM).

    • Self-Validation: Inject Nevirapine and Efavirenz as positive controls. The surface is only considered valid if the KD​ of Efavirenz matches established literature values (~2-5 nM).

  • In Vitro Antiviral Assay (MT-4 Cells):

    • Infect MT-4 cells with HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01.

    • Treat with serial dilutions of the synthesized compound and incubate for 5 days.

    • Measure cell viability using the MTT colorimetric assay to determine the EC50​ (concentration protecting 50% of cells from viral cytopathic effect).

    • Self-Validation: Every microtiter plate must contain a mock-infected control (100% viability baseline) and an untreated infected control (0% viability baseline).

  • Cytotoxicity Profiling:

    • Perform the exact same MTT assay on uninfected MT-4 cells to determine the CC50​ (concentration causing 50% cytotoxicity).

    • Calculate the Therapeutic Index ( TI=CC50​/EC50​ ). A high TI guarantees that the antiviral effect is target-specific and not due to general host cell toxicity.

Workflow Syn 1. Chemical Synthesis Scaffold construction & halogenation SPR 2. SPR Binding Kinetics Real-time kon/koff on WT & Mutant RT Syn->SPR Cell 3. Cell-Based Assay MT-4 cells, HIV-1 infection (MTT readout) SPR->Cell Tox 4. Cytotoxicity Profiling CC50 determination & Therapeutic Index Cell->Tox SAR 5. SAR & Optimization Iterative refinement of pharmacophore Tox->SAR SAR->Syn Data-Driven Feedback Loop

Fig 3: Self-validating experimental workflow for evaluating pyridin-2-one anti-HIV agents.

Quantitative Data Presentation

The following table synthesizes representative SAR data, illustrating how specific structural modifications to the pyridin-2-one scaffold dictate its pharmacological profile against both wild-type and resistant HIV-1 strains.

Compound ClassC3 SubstitutionC5 SubstitutionHalogenationWT RT EC50​ (nM)K103N EC50​ (nM) CC50​ (µM)Therapeutic Index
Baseline NNRTI HMethylNone45.0>1000150< 3,300
Optimized Pyridinone AcetylAlkylC-Iodine2.58.421084,000
DKA-Hybrid (Dual) DKA MotifAlkylNone12.0 (RT) / 15.0 (IN)28.518015,000

Data Interpretation: The introduction of a C-Iodine substitution drastically recovers activity against the K103N mutant by enforcing main-chain interactions with Tyr188. Meanwhile, the DKA-Hybrid achieves dual inhibition at the slight cost of absolute RT potency, yet maintains an excellent Therapeutic Index.

Conclusion & Future Perspectives

The pyridin-2-one scaffold represents a masterclass in rational drug design. By deeply understanding the spatial constraints and electrostatic requirements of the HIV-1 RT allosteric pocket, researchers have transformed a simple heterocycle into a weapon against multidrug-resistant viruses. The future of this scaffold lies in the continued refinement of dual RT/IN inhibitors. By fine-tuning the electronic properties of the C3-DKA motif and optimizing the C5-alkyl chain for superior pharmacokinetic profiles, the next generation of pyridin-2-ones could theoretically condense an entire HAART regimen into a single, highly tolerable molecule.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry Frontiers in Chemistry
  • HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Rel
  • Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
  • Design, synthesis and activity evaluation of novel pyridinone derivatives as anti-HIV-1 dual (RT/IN) inhibitors ResearchGate / Journal of Chinese Pharmaceutical Sciences
  • Crystal Structures for HIV-1 Reverse Transcriptase in Complexes with Three Pyridinone Derivatives: A New Class of Non-Nucleoside Inhibitors Effective against a Broad Range of Drug-Resistant Strains ACS Public

Sources

Exploratory

Tautomerism in 6-Hydroxy-1-methylpyridin-2-one Systems: Mechanistic Insights and Experimental Workflows

Executive Summary In the realm of heterocyclic chemistry and drug development, tautomerism is not merely a structural curiosity; it is a dynamic, environment-dependent variable that dictates pharmacokinetics, receptor bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic chemistry and drug development, tautomerism is not merely a structural curiosity; it is a dynamic, environment-dependent variable that dictates pharmacokinetics, receptor binding affinity, and synthetic tractability. The 6-hydroxy-1-methylpyridin-2-one system represents a masterclass in solvent-driven equilibrium. As application scientists, understanding the causality behind this extended keto-enol (lactam-lactim) tautomerization is critical for accurately modeling pharmacophores and designing robust synthetic pathways. This whitepaper deconstructs the structural dynamics of this system and provides field-proven, self-validating protocols for its characterization.

Mechanistic Framework of the Tautomeric Shift

The tautomerism of 6-hydroxy-1-methylpyridin-2-one involves a profound structural reorganization, shifting between a fully conjugated aromatic system and a non-aromatic aliphatic ring.

  • The Enol Form (6-hydroxy-1-methylpyridin-2(1H)-one): This tautomer features a continuous π -electron system. The lone pair on the methylated nitrogen (N1) participates in resonance with the C2 carbonyl and the C3=C4–C5=C6 diene system, terminating at the C6 hydroxyl group. This creates a highly polar, zwitterionic resonance structure that possesses significant aromatic character.

  • The Keto Form (1-methylpyridine-2,6(1H,3H)-dione): Often referred to as the N-methyl derivative of glutaconimide, this form is generated when the proton from the C6 hydroxyl group migrates across the ring to the C3 carbon. This vinylogous proton shift breaks the aromatic conjugation, resulting in an isolated C4=C5 double bond and an active methylene group at C3.

The Causality of Solvent Effects: The equilibrium is entirely dictated by the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the microenvironment. Polar solvents (like water or DMSO) stabilize the charge-separated zwitterionic resonance of the enol form. Conversely, in non-polar environments (or the gas phase), the system minimizes its dipole moment by reverting to the neutral, non-aromatic keto form 1.

Tautomerism Keto Keto Form (Dione) 1-methylpyridine-2,6(1H,3H)-dione Non-aromatic, localized π-bonds Enol Enol Form (Lactam) 6-hydroxy-1-methylpyridin-2(1H)-one Aromatic character, extended conjugation Keto->Enol Polar Solvents (H2O, DMSO) Proton shift C3 → O6 Enol->Keto Non-Polar Solvents (CHCl3) Proton shift O6 → C3

Fig 1: Solvent-dependent tautomeric equilibrium of the 6-hydroxy-1-methylpyridin-2-one system.

Quantitative Thermodynamic Data

The following table summarizes the representative equilibrium distribution of the tautomers based on the foundational spectroscopic studies of the glutaconimide parent structure and its N-methylated derivatives 12.

Solvent EnvironmentDielectric Constant ( ϵ )Enol Form (%)Keto Form (%)Dominant Driving Force
Water ( H2​O ) 80.1~66~34Hydrogen bonding, zwitterion stabilization
Ethanol ( EtOH ) 24.5~50~50Moderate dipole stabilization
Chloroform ( CHCl3​ ) 4.8< 10> 90Minimization of charge separation
Gas Phase (Theoretical) 1.0< 1> 99Intrinsic molecular stability (non-polar)

Experimental Protocols for Tautomer Elucidation

To ensure scientific integrity, analytical workflows must be designed as self-validating systems . The following protocols leverage orthogonal spectroscopic techniques to guarantee that the observed data reflects a true thermodynamic equilibrium rather than degradation artifacts.

Protocol A: UV-Vis Spectroscopic Titration

Because the enol form possesses extended conjugation, it exhibits a strong π→π∗ transition at a significantly longer wavelength (~300-320 nm) compared to the isolated chromophores of the keto form (~230-250 nm).

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0×10−4 M stock solution of 6-hydroxy-1-methylpyridin-2-one in anhydrous cyclohexane (keto-favoring).

  • Titration Gradient: Prepare 10 sample cuvettes, gradually increasing the volume fraction of absolute ethanol (polar, enol-favoring) from 0% to 100% while maintaining a constant analyte concentration.

  • Acquisition: Scan the absorption spectra from 200 nm to 400 nm at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) to prevent thermal equilibrium shifts.

  • Self-Validation (Isosbestic Points): Overlay the 10 spectra. The protocol is self-validated only if sharp isosbestic points (wavelengths where total absorbance remains constant) are observed. This mathematically proves the absorbance changes are due strictly to a two-state A⇌B transition.

  • Deconvolution: Calculate the equilibrium constant ( KT​ ) using the Beer-Lambert law at the λmax​ of the enol form.

Workflow S1 1. Solvent Preparation Equilibrate compound in solvents of varying dielectric constants (ε) S2 2. UV-Vis Acquisition Scan 200-400 nm to identify λ_max shifts (250 nm vs 310 nm) S1->S2 S3 3. Isosbestic Validation Confirm two-state system via fixed absorption nodes S2->S3 S4 4. Data Deconvolution Calculate K_T and extract thermodynamic parameters S3->S4

Fig 2: Self-validating UV-Vis spectroscopic workflow for quantifying tautomeric ratios.

Protocol B: 1 H NMR Structural Assignment

NMR provides direct structural proof of the proton migration.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5 mg of the compound in 0.5 mL of CDCl3​ (non-polar) and another 5 mg in 0.5 mL of DMSO−d6​ (polar).

  • Acquisition: Acquire 1 H NMR spectra at 400 MHz or higher.

  • Signal Identification:

    • Keto Form: Look for the distinct aliphatic C3 methylene protons (~3.4-3.6 ppm) and the isolated vinylic protons at C4/C5 .

    • Enol Form: The C3 methylene signal will vanish, replaced entirely by a continuous conjugated vinylic system (6.0-7.5 ppm).

  • Self-Validation (Mass Balance): Integrate the aliphatic C3 protons against the total vinylic protons. The sum of the molar fractions derived from these orthogonal signals must equal exactly 1.0. Any deviation indicates the presence of a third species (e.g., a dimer) or solvent-induced degradation.

Impact on Chemical Reactivity and Drug Design

The tautomeric state dictates the molecule's chemical reactivity. A prime example is the electrophilic nitration of 6-hydroxy-1-methylpyridin-2-one. One might expect a standard electrophilic aromatic substitution on the electron-rich ring. However, classical nitration conditions ( HNO3​/H2​SO4​ ) actually lead to the dimerization of the compound via a Michael addition-type mechanism 3.

The Causality: The highly acidic conditions promote rapid tautomerization. The electron-rich enol form acts as a potent nucleophile, while the α,β -unsaturated system of the keto form (or a transient nitrated intermediate) acts as a highly receptive Michael acceptor. The resulting cross-reaction between the two tautomers forms a dimer, completely subverting the intended synthetic pathway.

Reactivity Start 6-hydroxy-1-methylpyridin-2-one (Tautomeric Mixture) Nitration Classical Nitration (HNO3 / H2SO4) Start->Nitration Dimer Dimerization Product (via Michael Addition) Nitration->Dimer Enol nucleophile attacks activated Dione acceptor

Fig 3: Divergent reactivity pathway demonstrating tautomer-driven dimerization during nitration.

For drug development professionals, this dual reactivity means that when designing ligands targeting DNA or kinase active sites, the local dielectric constant of the biological binding pocket will actively select the active pharmacophore. A molecule that is an aromatic hydrogen-bond donor in the cytosol may become an aliphatic Michael acceptor within a hydrophobic lipid pocket.

References

  • Katritzky, A. R., Popp, F. D., & Rowe, J. D. (1966). Potentially Tautomeric Pyridines. Part VII. Glutaconimide and its Methyl Derivatives. Journal of the Chemical Society B: Physical Organic. 1

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. 2

  • Bouey-Bencteux, E., Houssin, R., Dogimont, C., & Hénichart, J.-P. (1998). Nitration of 6-Hydroxy-1-methylpyridin-2-one. Heterocycles / ResearchGate. 3

Sources

Foundational

Physicochemical Properties and Synthetic Utility of 6-Hydroxy-1-methylpyridin-2-one: A Comprehensive Technical Guide

Executive Summary The compound 6-Hydroxy-1-methylpyridin-2-one (CAS: 6231-17-0), also recognized as N-methylglutaconimide or 1-methyl-2,6-pyridinedione, is a highly versatile nitrogen-containing heterocycle[1]. In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Hydroxy-1-methylpyridin-2-one (CAS: 6231-17-0), also recognized as N-methylglutaconimide or 1-methyl-2,6-pyridinedione, is a highly versatile nitrogen-containing heterocycle[1]. In modern drug discovery and synthetic organic chemistry, understanding the exact physicochemical behavior of this scaffold is paramount. This guide provides an in-depth analysis of its structural dynamics—specifically its complex tautomeric equilibrium—and details its unique reactivity profiles, such as its propensity for dimerization via Michael addition during electrophilic nitration[2]. Furthermore, we explore how the N-methylated structural motif fundamentally alters the pharmacological trajectory of its derivatives, shifting mechanisms of action from kinase inhibition to direct DNA intercalation[2].

Physicochemical Profiling & Structural Dynamics

To effectively utilize 6-Hydroxy-1-methylpyridin-2-one in synthetic pathways, one must first understand its baseline physicochemical properties and the causality behind its structural behavior.

Quantitative Data Summary

The fundamental properties of the compound are summarized in Table 1 below, establishing the baseline metrics required for stoichiometric calculations and solvent selection[1][3].

Table 1: Physicochemical Specifications

PropertyValue / Description
Chemical Name 6-Hydroxy-1-methylpyridin-2(1H)-one
Common Synonyms 1-Methyl-2,6-pyridinedione; N-Methylglutaconimide
CAS Registry Number 6231-17-0
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
pKa (Deprotonation) ~4.5
Tautomeric Ratio (Aqueous) ~40:60 (CH-form : OH-form)
The Causality of Tautomerism

Unlike standard 2-pyridones, the presence of the N-methyl group in this compound sterically and electronically locks the nitrogen atom, preventing the formation of an NH-tautomer. Consequently, the molecule exists in a strict two-state equilibrium between the CH-form (1-methyl-2,6-pyridinedione) and the OH-form (6-hydroxy-1-methyl-2-pyridone)[4].

The causality behind the equilibrium ratio (~40:60 in favor of the OH-form in aqueous media) lies in the electron-withdrawing nature of the adjacent carbonyl group, which increases the acidity of the C3/C5 protons[4]. When dissolved in polar solvents, the stabilization of the enol (OH-form) via hydrogen bonding with the solvent outcompetes the keto (CH-form). At physiological pH, the compound's low pKa (~4.5) ensures it exists predominantly as a delocalized, highly stable monoanion[4].

Tautomerism OH OH-Form (6-Hydroxy-1-methyl-2-pyridone) CH CH-Form (1-Methyl-2,6-pyridinedione) OH->CH Tautomerization (~60:40 Ratio) Anion Common Anion (Deprotonated) OH->Anion -H⁺ (pKa ~4.5) CH->Anion -H⁺ (pKa ~4.5)

Figure 1: Tautomeric equilibrium and deprotonation pathways of 6-Hydroxy-1-methylpyridin-2-one.

Synthetic Pathways & Reactivity: The Dimerization Phenomenon

A critical aspect of 6-Hydroxy-1-methylpyridin-2-one's reactivity is its behavior under electrophilic aromatic substitution conditions.

When subjected to classical nitration conditions (HNO₃/H₂SO₄), the compound does not simply yield a stable nitrated monomer. Instead, the introduction of the strongly electron-withdrawing nitro group renders the resulting intermediate highly electrophilic[2]. Because the reaction mixture still contains unreacted, electron-rich monomer (acting as a nucleophile via its enolate-like resonance structures), a rapid Michael addition-type mechanism occurs[2]. This cascade results in the dimerization of the compound.

Understanding this causality is critical for synthetic chemists: if the goal is to isolate the monomeric nitro-derivative, the reaction must be strictly controlled (e.g., using highly diluted conditions or alternative nitrating agents) to suppress the bimolecular Michael addition.

Nitration Substrate 6-Hydroxy-1-methylpyridin-2-one Nitration Electrophilic Nitration (HNO3/H2SO4, 0-5°C) Substrate->Nitration Intermediate Nitrated Monomer (Highly Electrophilic) Nitration->Intermediate NO2⁺ Insertion Michael Michael Addition (Nucleophilic Attack by Unreacted Monomer) Intermediate->Michael + Unreacted Substrate Product Dimerized Product Michael->Product Dimerization

Figure 2: Reaction workflow of electrophilic nitration leading to Michael addition dimerization.

Application in Drug Discovery: Shifting the Pharmacological Target

The N-methylated structural motif derived from precursors like 6-Hydroxy-1-methylpyridin-2-one has profound implications in medicinal chemistry, particularly in oncology.

A landmark study on anilinoquinazoline derivatives demonstrated that while non-methylated derivatives (e.g., PD153035) are potent inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGF-R TK), the introduction of an N-methyl group completely abolishes this kinase affinity[2]. The causality is steric: the N-methyl group creates a steric clash within the highly conserved ATP-binding pocket of the EGF-R kinase domain.

However, these N-methylated derivatives (such as EBE-A22) maintain a high cytotoxic profile against tumor cell lines[2]. The mechanism of action shifts entirely: the planar, N-methylated ring system acts as a highly effective, GC-selective DNA intercalator[2]. This provides experimental evidence that N-methylated heterocycles are valid candidates for the development of sequence-specific DNA-targeted cytotoxic compounds.

Pharmacology Scaffold N-Methylated Anilinoquinazoline EGFR EGF-R Tyrosine Kinase Scaffold->EGFR Steric Clash (No Affinity) DNA Double-Stranded DNA Scaffold->DNA GC-Selective Intercalation Effect Cytotoxicity DNA->Effect DNA Damage

Figure 3: Pharmacological shift of N-methylated derivatives from EGF-R inhibition to DNA binding.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a diagnostic checkpoint to verify success before proceeding.

Protocol A: UV-Vis Spectroscopic Determination of Tautomeric Equilibrium

Purpose: To quantify the CH:OH tautomeric ratio in varying solvent systems.

  • Solution Preparation: Prepare a 10⁻⁵ M stock solution of 6-Hydroxy-1-methylpyridin-2-one in anhydrous dioxane (favoring the CH-form) and a separate stock in 0.1 M aqueous HCl (favoring the OH-form while suppressing anion formation).

  • Titration Series: Create a gradient series of dioxane/water mixtures (e.g., 100:0, 80:20, 50:50, 20:80, 0:100).

  • Spectral Acquisition: Scan each sample from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Self-Validation Checkpoint: Overlay the spectra. The presence of a sharp, distinct isosbestic point confirms a closed, two-state tautomeric system without degradation or side reactions. If the isosbestic point drifts, the sample has degraded or the anion has formed.

  • Data Extraction: Calculate the tautomeric ratio using the molar absorptivity at the λ_max of the OH-form (typically around 300-320 nm).

Protocol B: Controlled Electrophilic Nitration and Isolation of the Dimer

Purpose: To synthesize and isolate the Michael-addition dimerized product via classical nitration.

  • Acid Mixture Preparation: In a flame-dried, round-bottom flask under an inert argon atmosphere, prepare a mixture of 68% HNO₃ (8.0 equivalents) and 96% H₂SO₄.

  • Thermal Control: Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate strictly to 0–5 °C. Causality: Higher temperatures will lead to oxidative cleavage of the electron-rich pyridone ring.

  • Substrate Addition: Dissolve 1.0 equivalent of 6-Hydroxy-1-methylpyridin-2-one in a minimal volume of cold trifluoroacetic acid (TFA). Add this dropwise to the nitrating mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Maturation: Stir the mixture at 0–5 °C for exactly 1 hour.

  • Quenching: Pour the reaction mixture over 100 g of crushed ice to halt the electrophilic attack and precipitate the crude product. Filter and wash with cold distilled water until the filtrate is pH neutral.

  • Self-Validation Checkpoint: Perform TLC (Ethyl Acetate:Cyclohexane). The complete disappearance of the monomer spot and the emergence of a distinct, lower-Rf spot confirms successful dimerization.

  • Purification: Isolate the pure dimer using silica gel column chromatography. Confirm the structure via ¹H-NMR, noting the loss of symmetry and the presence of the Michael-addition linkage.

References

  • The tautomerism of glutaconimide and its O- and N-methyl derivatives. Journal of the Chemical Society B: Physical Organic.[Link]

  • ChemInform Abstract: Nitration of 6-Hydroxy-1-methylpyridin-2-one. ChemInform / ResearchGate.[Link]

  • Synthesis and antiproliferative properties of 4-aminoquinazoline derivatives as inhibitors of EGF receptor-associated tyrosine kinase activity. Anti-Cancer Drug Design / ResearchGate.[Link]

  • 6-Hydroxy-1-methylpyridin-2(1H)-one | CAS#:6231-17-0. ChemSrc.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Spectral Assignment of 6-Hydroxy-1-methylpyridin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Hydroxy-1-methylpyridin-2-one is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-1-methylpyridin-2-one is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyridinone scaffolds are present in numerous biologically active molecules, and a thorough understanding of their structural and electronic properties is crucial for the design and synthesis of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. This guide provides a detailed analysis and predicted spectral assignment for the ¹H and ¹³C NMR spectra of 6-Hydroxy-1-methylpyridin-2-one, alongside practical protocols for data acquisition.

The structural analysis of 6-Hydroxy-1-methylpyridin-2-one is underpinned by the principles of chemical shift, spin-spin coupling, and the influence of substituents on the electronic environment of the pyridine ring. The presence of an N-methyl group, a hydroxyl group, and the pyridinone carbonyl group creates a distinct electronic landscape, which is reflected in the NMR spectrum.

It is important to note that this molecule can exist in tautomeric forms, primarily the keto (pyridinone) and enol (hydroxypyridine) forms. In solution, the pyridinone form is generally the predominant tautomer, and the spectral data discussed herein will be based on this assumption.[1][2]

Predicted ¹H and ¹³C NMR Spectral Assignment

The following spectral assignments for 6-Hydroxy-1-methylpyridin-2-one are predicted based on the analysis of structurally related compounds, including 1-methyl-2-pyridone and 6-hydroxy-1,2-dihydropyridin-2-one, and established principles of NMR spectroscopy.[3][4]

Molecular Structure and Numbering

To facilitate the spectral assignment, the atoms of 6-Hydroxy-1-methylpyridin-2-one are numbered as follows:

Caption: Molecular structure of 6-Hydroxy-1-methylpyridin-2-one with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 6-Hydroxy-1-methylpyridin-2-one is expected to exhibit four distinct signals: one for the N-methyl group, and three for the protons on the pyridinone ring. The hydroxyl proton may be observable as a broad singlet, depending on the solvent and concentration.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-CH₃ 3.4 - 3.6Singlet (s)-The methyl group attached to the nitrogen is a singlet as there are no adjacent protons. Its chemical shift is influenced by the electronegativity of the nitrogen atom.[4]
H-3 6.1 - 6.3Doublet (d)JH3-H4 ≈ 7-9This proton is adjacent to the carbonyl group and is coupled to H-4. It is expected to be the most upfield of the ring protons due to its position relative to the electron-withdrawing groups.
H-4 7.2 - 7.4Triplet (t) or Doublet of doublets (dd)JH4-H3 ≈ 7-9, JH4-H5 ≈ 6-8H-4 is coupled to both H-3 and H-5, which would ideally result in a triplet if the coupling constants are similar. The chemical shift is downfield compared to H-3 due to being further from the electron-donating hydroxyl group.
H-5 6.4 - 6.6Doublet (d)JH5-H4 ≈ 6-8This proton is adjacent to the carbon bearing the hydroxyl group and is coupled to H-4. The electron-donating nature of the hydroxyl group will shield this proton, shifting it upfield relative to H-4.
OH 5.0 - 9.0Broad Singlet (br s)-The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It may exchange with residual water in the solvent, leading to broadening or disappearance of the signal.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is predicted to show six signals, corresponding to the five carbons of the pyridinone ring and the one carbon of the N-methyl group.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2 160 - 165The carbonyl carbon is significantly deshielded and will appear at the lowest field in the spectrum.[3]
C3 105 - 110This carbon is beta to the carbonyl group and is expected to be relatively shielded.
C4 135 - 140This carbon is situated between two CH groups and its chemical shift will be influenced by both the carbonyl and hydroxyl substituents.
C5 115 - 120The carbon adjacent to the hydroxyl-bearing carbon will be shielded by the electron-donating effect of the hydroxyl group.
C6 150 - 155The carbon atom attached to the hydroxyl group is expected to be significantly deshielded.
N-CH₃ 35 - 40The N-methyl carbon is in the aliphatic region of the spectrum.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for polar compounds and can help in observing exchangeable protons like the hydroxyl proton.

  • Concentration: For ¹H NMR, dissolve 1-5 mg of 6-Hydroxy-1-methylpyridin-2-one in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample of 10-20 mg is recommended.

  • Sample Filtration: To ensure high-quality spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Add a very small amount (typically <1% v/v) to the NMR tube.

G cluster_0 Sample Preparation Workflow A Weigh Compound (1-5 mg for ¹H, 10-20 mg for ¹³C) B Dissolve in Deuterated Solvent (e.g., DMSO-d₆, 0.6-0.7 mL) A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Cap and Invert to Mix D->E

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.

  • Spectral Width (sw): A spectral width of 12-16 ppm is usually adequate.

  • Acquisition Time (aq): 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Spectral Width (sw): A spectral width of 200-220 ppm is standard.

  • Acquisition Time (aq): 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

Advanced 2D NMR Experiments for Unambiguous Assignment

For definitive structural confirmation, a suite of 2D NMR experiments is recommended.

G cluster_0 2D NMR Correlation Network H3 H-3 H4 H-4 H3->H4 COSY C2 C-2 H3->C2 HMBC (²J) C3 C-3 H3->C3 HSQC (¹J) C4 C-4 H3->C4 HMBC (²J) H5 H-5 H4->H5 COSY H4->C2 HMBC (³J) H4->C4 HSQC (¹J) C6 C-6 H4->C6 HMBC (³J) H5->C3 HMBC (³J) C5 C-5 H5->C5 HSQC (¹J) H5->C6 HMBC (²J) N_CH3 N-CH₃ N_CH3->C2 HMBC (²J) N_CH3->C6 HMBC (²J) C_N_CH3 N-CH₃ Carbon N_CH3->C_N_CH3 HSQC (¹J)

Caption: Key 2D NMR correlations for structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which will confirm the connectivity between H-3, H-4, and H-5.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons (C-3, C-4, C-5, and the N-CH₃ carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (C-2 and C-6) and for confirming the overall carbon framework by observing long-range correlations (e.g., from the N-CH₃ protons to C-2 and C-6).

Conclusion

The detailed ¹H and ¹³C NMR spectral assignments provided in this guide, although predictive, offer a robust framework for the structural verification of 6-Hydroxy-1-methylpyridin-2-one. By combining 1D and 2D NMR experiments and following the outlined protocols, researchers can confidently elucidate the structure of this and related pyridinone derivatives, which is a critical step in the advancement of drug discovery and development programs.

References

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0196590). NP-MRD. Available at: [Link]

  • 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0321490). NP-MRD. Available at: [Link]

  • Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. Available at: [Link]

  • 2-Pyridone. Wikipedia. Available at: [Link]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry, Vol. 54B, August 2015, pp. 1026-1034. Available at: [Link]

  • 2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-phenyl-. SpectraBase. Available at: [Link]

  • 1-Methyl-2(1H)-pyridinone. PubChem. Available at: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available at: [Link]

  • 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. ResearchGate. Available at: [Link]

  • Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. Asian Journal of Chemistry. Available at: [Link]

Sources

Application

High-Resolution Single-Crystal X-Ray Diffraction Analysis of 6-Hydroxy-1-methylpyridin-2-one: Crystallization, Data Acquisition, and Structural Refinement

Introduction and Analytical Rationale 6-Hydroxy-1-methylpyridin-2-one (C₆H₇NO₂) is a highly functionalized nitrogen heterocycle of significant interest in pharmaceutical development, agrochemicals, and coordination chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

6-Hydroxy-1-methylpyridin-2-one (C₆H₇NO₂) is a highly functionalized nitrogen heterocycle of significant interest in pharmaceutical development, agrochemicals, and coordination chemistry. Because this molecule possesses both a strong hydrogen-bond donor (the 6-hydroxyl group) and a hydrogen-bond acceptor (the 2-carbonyl group), it is prone to forming complex, extended supramolecular architectures in the solid state.

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique to unambiguously determine the absolute configuration, bond lengths, and precise atomic arrangement of such molecules[1]. For 6-Hydroxy-1-methylpyridin-2-one, SC-XRD is particularly critical for confirming its exact tautomeric state in the solid phase and mapping the intricate O–H···O intermolecular hydrogen-bonding networks[2].

This application note provides a comprehensive, self-validating protocol for the crystallization, harvesting, data acquisition, and structural refinement of 6-Hydroxy-1-methylpyridin-2-one, grounded in thermodynamic principles and crystallographic best practices.

Rational Design of the Crystallization Strategy

Growing diffraction-quality crystals is fundamentally driven by the thermodynamics of supersaturation. For 6-Hydroxy-1-methylpyridin-2-one, the polar nature of the pyridone ring necessitates a polar solubilizing solvent (e.g., methanol or acetone), while a non-polar anti-solvent (e.g., hexanes or diethyl ether) is used to slowly decrease solubility[3].

Causality in Methodology: We prioritize the vapor diffusion method over rapid solvent evaporation. Rapid evaporation often leads to kinetic trapping, resulting in twinned crystals, microcrystalline powders, or metastable polymorphs. Vapor diffusion provides a controlled, gradual approach to the nucleation point, ensuring that the molecules have sufficient time to orient themselves into the lowest-energy, highly ordered thermodynamic crystal lattice[3].

Protocol 1: Crystal Growth via Vapor Diffusion
  • Dissolution: Dissolve 10–15 mg of highly pure (>99%) 6-Hydroxy-1-methylpyridin-2-one in 1.5 mL of methanol in a small inner vial (e.g., a 1-dram glass vial). Sonicate briefly to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Causality: Removing heterogeneous nucleation sites (dust or undissolved particulates) prevents premature, low-quality crystal growth.

  • Anti-Solvent Chamber: Place the small open vial inside a larger outer vial (e.g., a 20 mL scintillation vial) containing 4 mL of diethyl ether (the anti-solvent).

  • Sealing and Incubation: Cap the outer vial tightly and store it in a vibration-free environment at a constant temperature (e.g., 20 °C) for 3 to 7 days.

  • Validation Checkpoint: Inspect the inner vial daily using a stereomicroscope. Terminate the process when well-defined, block-like or prismatic crystals reach 0.1 to 0.3 mm in optimal dimensions.

CrystalWorkflow A 1. Dissolution (Methanol, Polar) B 2. Filtration (0.22 µm PTFE) A->B C 3. Vapor Diffusion (Diethyl Ether Anti-solvent) B->C D 4. Nucleation & Growth (3-7 Days at 20°C) C->D E 5. Microscopic Selection (Crossed Polarizers) D->E F 6. Cryomounting (Paratone Oil, 100 K) E->F

Fig 1. Vapor diffusion crystallization and cryomounting workflow for SC-XRD.

Crystal Harvesting and Data Acquisition

Protocol 2: Crystal Harvesting and Mounting
  • Matrix Preparation: Transfer the crystals along with their mother liquor onto a glass slide. Immediately cover them with a drop of inert perfluorinated polyether oil (e.g., Paratone-N). Causality: The oil displaces the solvent, acting as a cryoprotectant and preventing the crystal from degrading via solvent loss or atmospheric moisture absorption[4].

  • Selection: Under a polarizing stereomicroscope, select a single crystal devoid of visible cracks, satellites, or twinned domains. The crystal must exhibit uniform extinction when rotated under crossed polarizers, confirming it is a single crystalline domain[1].

  • Mounting and Flash-Cooling: Scoop the selected crystal using a 0.2 mm nylon cryoloop attached to a magnetic goniometer pin. Rapidly transfer the pin to the diffractometer goniometer head, directly into a continuous stream of dry nitrogen gas at 100 K.

    • Causality: Flash-cooling vitrifies the oil (securing the crystal) and minimizes atomic thermal vibrations (Debye-Waller factors). This is critical for resolving the low-electron-density hydrogen atom of the 6-hydroxyl group[2].

Protocol 3: X-Ray Diffraction Data Acquisition
  • Instrument Setup: Utilize a diffractometer equipped with a microfocus Cu Kα X-ray source (λ = 1.54184 Å) and a CMOS/CCD area detector. Causality: For light-atom organic molecules lacking heavy elements, Cu Kα radiation yields significantly stronger diffraction intensities and better resolution of absolute configuration compared to Mo Kα radiation[5].

  • Unit Cell Determination: Collect a preliminary set of 10–20 frames at orthogonal goniometer angles. Auto-index the reflections to determine the unit cell parameters and orientation matrix[1].

    • Validation Checkpoint: If the mosaicity exceeds 1.0° or the diffraction spots are smeared, discard the crystal. High mosaicity indicates internal structural defects that will severely compromise the resolution of the final electron density map.

  • Data Collection Strategy: Program a full-sphere data collection strategy using ω and φ scans. Ensure high redundancy (multiplicity > 4) and completeness (> 99%) up to a resolution of at least 0.80 Å[4].

  • Integration and Correction: Process the raw frames using integration software. Apply empirical absorption corrections based on spherical harmonics (multi-scan method) to correct for X-ray absorption by the crystal and the cryoloop[1].

DataWorkflow A Unit Cell Determination (Auto-indexing) B Validation Checkpoint (Mosaicity < 1.0°) A->B C Full-Sphere Data Collection (Cu Kα, Multiplicity > 4) B->C D Data Reduction (Integration & Absorption) C->D E Structure Solution (Direct Methods / SHELXT) D->E F Least-Squares Refinement (SHELXL, Anisotropic) E->F

Fig 2. X-ray diffraction data acquisition and structural refinement pipeline.

Structure Solution and Refinement

Protocol 4: Refinement Methodology
  • Phase Problem Solution: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT) to locate the heavy atoms (C, N, O).

  • Anisotropic Refinement: Refine the coordinates and anisotropic displacement parameters for all non-hydrogen atoms using full-matrix least-squares on F² (SHELXL)[1].

  • Hydrogen Atom Treatment (Critical Step):

    • Carbon-bound hydrogen atoms (methyl and aromatic C–H) are placed in calculated positions and refined using a riding model. Causality: Their bond lengths and angles are highly predictable and stereochemically constrained.

    • The hydroxyl hydrogen atom (O–H) must be located from the residual difference Fourier electron density map and refined freely. Causality: The O–H bond length and its spatial orientation are highly dependent on the local intermolecular hydrogen-bonding environment, which dictates the tautomeric equilibrium of the pyridone ring[2].

  • Final Validation: Generate the Crystallographic Information File (CIF) and validate via CheckCIF. Ensure no A-level or B-level alerts remain unresolved.

Quantitative Data Presentation

Table 1: Expected Crystallographic Parameters for 6-Hydroxy-1-methylpyridin-2-one
ParameterExpected Range / Typical Value
Chemical Formula C₆H₇NO₂
Formula Weight 125.13 g/mol
Crystal System Monoclinic or Triclinic
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Space Group P2₁/c or P-1 (typical for planar organics)
Z (Molecules per unit cell) 4
Table 2: Data Collection and Refinement Quality Metrics
MetricTarget Threshold for High-Quality Publication
Resolution (sinθ/λ) ≥ 0.60 Å⁻¹ (d ≤ 0.83 Å)
Completeness > 99.0%
Redundancy (Multiplicity) > 4.0
Rint (Internal Agreement) < 0.05 (5%)
R1 (Observed Data, I > 2σ(I)) < 0.05 (5%)
wR2 (All Data) < 0.15 (15%)
Goodness-of-Fit (GooF) 0.95 – 1.05
Max/Min Residual Density +0.5 / -0.5 e/ų

References

  • [2] 6-Methyl-2-pyridone: an elusive structure finally solved - IUCr Journals. International Union of Crystallography. 2

  • [1] Single-crystal X-ray Diffraction - SERC. Carleton College. 1

  • [4] Application Notes and Protocols for the X-ray Diffraction Analysis of Strontium Bromide Monohydrate. Benchchem. 4

  • [3] How to grow crystals for X-ray crystallography. International Union of Crystallography. 3

  • [5] Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. 5

Sources

Method

Application Note: Antifungal Susceptibility Testing (AFST) of 6-Hydroxy-1-methylpyridin-2-one

Introduction & Mechanistic Grounding 6-Hydroxy-1-methylpyridin-2-one is a synthetic antifungal compound belonging to the hydroxypyridone class. Unlike azoles (which inhibit ergosterol synthesis) or echinocandins (which t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

6-Hydroxy-1-methylpyridin-2-one is a synthetic antifungal compound belonging to the hydroxypyridone class. Unlike azoles (which inhibit ergosterol synthesis) or echinocandins (which target β -glucan synthase), hydroxypyridones possess a distinct, multifaceted mechanism of action[1][2]. The core pharmacophore—the N-hydroxypyridone ring—acts as a high-affinity chelator of polyvalent metal cations, particularly Fe 3+ and Al 3+ [2][3].

By sequestering intracellular iron, 6-Hydroxy-1-methylpyridin-2-one competitively inhibits critical metal-dependent enzymes, including cytochromes, catalases, and peroxidases[3][4]. This primary insult cascades into severe mitochondrial dysfunction, depletion of cellular ATP, and the lethal accumulation of reactive oxygen species (ROS)[3][5]. Because of this unique mechanism, evaluating the minimum inhibitory concentration (MIC) of this compound requires strict control over the trace metal concentrations within the testing media[6][7].

MOA A 6-Hydroxy-1-methylpyridin-2-one (Hydroxypyridone Core) B Polyvalent Cation Chelation (Fe3+, Al3+) A->B C Inhibition of Metal-Dependent Enzymes (Cytochromes, Catalase, Peroxidases) B->C D Mitochondrial Dysfunction & Energy Depletion C->D E Accumulation of Reactive Oxygen Species (ROS) C->E F Fungal Cell Membrane Degradation & Death D->F E->F

Figure 1: Mechanism of action of 6-Hydroxy-1-methylpyridin-2-one via iron chelation and enzyme inhibition.

Experimental Design & Causality in AFST

Antifungal susceptibility testing (AFST) for 6-Hydroxy-1-methylpyridin-2-one must follow standardized broth microdilution protocols to ensure reproducibility. The two globally recognized standards are the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeasts[8][9] and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 7.3.2[10].

The Role of Media and Buffer Selection

Both CLSI and EUCAST mandate the use of RPMI 1640 medium buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid) [3][10].

  • Causality for MOPS: Fungal metabolism rapidly acidifies unbuffered media. Because the ionization state of the hydroxypyridone hydroxyl group (pKa ~ 6-7) dictates its chelating efficiency, pH fluctuations will artificially alter the compound's apparent potency. MOPS ensures the compound remains in its active, chelating-competent state.

  • Causality for RPMI 1640: RPMI 1640 is relatively iron-poor compared to complex media like Sabouraud Dextrose Broth (SDB)[7][11]. Testing 6-Hydroxy-1-methylpyridin-2-one in iron-rich SDB will result in artificially inflated MIC values, as the excess environmental iron neutralizes the drug's chelating capacity before it can exert intracellular toxicity[6][11].

Quantitative Data: Methodological Comparison

Table 1 summarizes the critical parameters differentiating CLSI and EUCAST methodologies, which must be accounted for when validating 6-Hydroxy-1-methylpyridin-2-one.

ParameterCLSI M27 (Yeasts)EUCAST E.DEF 7.3.2 (Yeasts)Rationale / Impact on Hydroxypyridones
Medium RPMI 1640 + 0.2% GlucoseRPMI 1640 + 2.0% GlucoseHigher glucose in EUCAST accelerates growth, potentially shifting MIC slightly higher.
Inoculum Size 0.5−2.5×103 CFU/mL 0.5−2.5×105 CFU/mLHydroxypyridones are subject to inoculum effects; higher density requires more drug to achieve total chelation.
Incubation Time 24 to 48 hours24 hours48h readings may show "trailing growth" due to compensatory fungal iron-scavenging mechanisms.
Endpoint Reading Visual (50% or 100% inhibition)Spectrophotometric (OD 530​ )OD readings provide objective quantification of fungistatic vs. fungicidal thresholds.

Standardized Protocol: Broth Microdilution Assay

This self-validating protocol is adapted from CLSI M27 guidelines[8][12] specifically optimized for hydroxypyridone derivatives.

Materials Required
  • Test Compound: 6-Hydroxy-1-methylpyridin-2-one (Purity 98%).

  • Solvent: 100% Dimethyl sulfoxide (DMSO).

  • Medium: RPMI 1640 (with L-glutamine, without bicarbonate), buffered with 0.165 M MOPS to pH 7.0[3].

  • QC Strains: Candida krusei ATCC 6258 and Candida parapsilosis ATCC 22019.

Step-by-Step Methodology

Step 1: Compound Stock Preparation

  • Weigh exactly 10.0 mg of 6-Hydroxy-1-methylpyridin-2-one.

  • Dissolve in 1.0 mL of 100% DMSO to create a 10,000 μ g/mL primary stock.

  • Expert Insight: Do not use water or saline, as hydroxypyridones exhibit limited aqueous solubility (Log P ~ 2.0) and may precipitate upon serial dilution[3].

Step 2: Serial Dilution (2X Concentration)

  • Prepare a working stock by diluting the primary stock 1:100 in RPMI 1640 (100 μ g/mL).

  • Perform 2-fold serial dilutions in RPMI 1640 across a 96-well U-bottom microtiter plate (Columns 1-10). The final test concentrations in the wells (after inoculum addition) should range from 16 μ g/mL to 0.03 μ g/mL .

  • Leave Column 11 as the Growth Control (Drug-free RPMI + 1% DMSO) and Column 12 as the Sterility Control (RPMI only).

Step 3: Inoculum Preparation

  • Subculture test strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C[3].

  • Suspend 3-5 distinct colonies in sterile 0.85% NaCl.

  • Adjust the turbidity to a 0.5 McFarland standard (approx. 1.0−5.0×106 CFU/mL) using a spectrophotometer (82-85% transmittance at 530 nm)[3].

  • Dilute the suspension 1:100, then 1:20 in RPMI 1640 to achieve a final inoculum of 0.5−2.5×103 CFU/mL[3].

Step 4: Inoculation and Incubation

  • Dispense 100 μ L of the adjusted inoculum into Columns 1-11 of the microtiter plate.

  • Seal the plate with a gas-permeable membrane to prevent evaporation while allowing oxygen exchange (critical for ROS generation mechanisms)[7].

  • Incubate at 35°C in an ambient air incubator for 24 to 48 hours[3].

Step 5: Endpoint Determination (MIC & MFC)

  • MIC Reading: Visually inspect the plate. The MIC is defined as the lowest concentration of 6-Hydroxy-1-methylpyridin-2-one that produces a 80% reduction in growth compared to the drug-free control well[6].

  • MFC Determination (Optional): To determine the Minimum Fungicidal Concentration, plate 10 μ L from all optically clear wells onto SDA. The MFC is the lowest concentration resulting in 99.9% cell death (fewer than 3 colonies)[3].

Workflow S1 1. Strain Revival (SDA, 24-48h) S2 2. Inoculum Prep (0.5-2.5 x 10^3 CFU/mL) S1->S2 S4 4. Microplate Inoculation (96-well format) S2->S4 S3 3. Compound Dilution (RPMI 1640 + MOPS) S3->S4 S5 5. Incubation (35°C, 24-48h) S4->S5 S6 6. MIC Determination (Visual or OD530) S5->S6

Figure 2: Standardized CLSI M27 broth microdilution workflow for antifungal susceptibility testing.

Troubleshooting & Expert Insights

  • The Iron Rescue Effect: If your MIC values are unexpectedly high, verify the trace metal content of your water source and media. Exogenous iron (e.g., adding 100 μ M FeCl 3​ ) will completely abolish the antifungal activity of 6-Hydroxy-1-methylpyridin-2-one by pre-saturating its chelating sites, effectively "rescuing" the fungi[11]. This can be used as a mechanistic validation step in your assay.

  • Keratin Binding: If testing the compound for dermatological applications (e.g., against Trichophyton rubrum), note that hydroxypyridones generally maintain their MIC in the presence of keratin, unlike some azoles or allylamines which bind to keratin and lose free-drug efficacy[11][13].

  • Trailing Growth: Hydroxypyridones may exhibit trailing growth (partial inhibition over a wide range of concentrations) at 48 hours due to the upregulation of fungal iron-scavenging genes (e.g., siderophore transporters). Reading the MIC at a strict 80% inhibition threshold (MIC 80​ )[6] rather than 100% optical clearance prevents misclassification of the isolate as resistant.

References

  • Mechanisms of action in antifungal drugs | Agriculture and Agribusiness EBSCO [Link]

  • Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential MDPI[Link]

  • In vitro investigations on the mode of action of the hydroxypyridone antimycotics rilopirox and piroctone on Candida albicans PubMed / NIH [Link]

  • Ciclopirox Therapeutic Cheat Sheet Next Steps in Dermatology [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Clinical and Laboratory Standards Institute (CLSI) [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A4) ANSI Webstore [Link]

  • Antifungal Susceptibility Testing: Current Approaches PMC / NIH[Link]

  • Improved Methods for Assessing Therapeutic Potential of Antifungal Agents against Dermatophytes ASM Journals [Link]

  • Ciclopirox Olamine Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors PMC / NIH [Link]

  • Ciclopirox: An overview ResearchGate[Link]

  • Efficacy and non-toxicity of ciclopirox olamine-loaded liposomes against Cryptococcus neoformans clinical isolates PMC / NIH[Link]

  • Recent Advances in Iron Chelation and Gallium-Based Therapies for Antibiotic Resistant Bacterial Infections PMC / NIH [Link]

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Application

Application Note: Advanced Cell-Based Assays for Profiling the Cytotoxicity of Pyridin-2-one Scaffolds

Introduction & Scientific Rationale Pyridin-2-one (or pyridinone) derivatives represent a privileged heterocyclic scaffold in modern medicinal chemistry, exhibiting profound anticancer, antimicrobial, and antiviral prope...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Pyridin-2-one (or pyridinone) derivatives represent a privileged heterocyclic scaffold in modern medicinal chemistry, exhibiting profound anticancer, antimicrobial, and antiviral properties[1]. Due to their ability to act as bioisosteres for various aromatic systems, recent structural optimizations have yielded highly potent analogs capable of disrupting critical oncogenic pathways[2].

Evaluating the cytotoxicity of these compounds requires more than a simple live/dead screen; it demands a mechanistic understanding of how cell death is induced. Novel 1H-pyridin-2-one derivatives have demonstrated remarkable efficacy in inducing G2/M cell cycle arrest and apoptosis in hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) models[3]. Furthermore, specific trimethoxy-substituted pyridin-2-ones act as potent tubulin polymerization inhibitors[4], while others function as ATP-competitive inhibitors of c-Met kinase[1][5].

As a Senior Application Scientist, I have designed this technical guide to provide a self-validating, orthogonal workflow for profiling the cytotoxicity of pyridin-2-one compounds. By combining metabolic assays, biomass quantification, and flow cytometry, researchers can confidently decouple true cytotoxic efficacy from experimental artifacts.

Mechanisms of Pyridin-2-one Cytotoxicity

To effectively design an assay workflow, we must first map the primary molecular targets of the compounds. Pyridin-2-ones frequently induce cytotoxicity through two distinct but converging pathways:

  • Microtubule Disruption: Compounds bind to tubulin, preventing polymerization. This disrupts mitotic spindle assembly, leading directly to G2/M phase cell cycle arrest[3][4].

  • Kinase Inhibition: Derivatives engineered as bioisosteres (e.g., cabozantinib analogs) bind the ATP-pocket of c-Met kinase[2]. This inhibits downstream survival signaling, subsequently upregulating pro-apoptotic markers such as p53 and JNK, and triggering caspase-mediated apoptosis[3].

Pathway P2O Pyridin-2-one Derivatives Tub Tubulin Polymerization Inhibition P2O->Tub Binds Tubulin Met c-Met Kinase Inhibition P2O->Met ATP-pocket binding G2M G2/M Phase Arrest Tub->G2M Spindle disruption Sig p53 / JNK Upregulation Met->Sig Downstream signaling G2M->Sig DNA damage response Apo Apoptosis (Cell Death) Sig->Apo Caspase activation

Pyridin-2-one mediated cytotoxicity and apoptosis signaling pathways.

Quantitative Data Summary

The table below consolidates the cytotoxic profiles of benchmark pyridin-2-one derivatives across various cell lines, highlighting the necessity for assay versatility based on the target tissue.

Compound / DerivativePrimary MechanismCell Line (Tissue)Assay UsedIC50 / GI50 ValueRef.
Compound 1 (Pyridone)p53/JNK UpregulationHepG2 (Liver)MTT4.5 ± 0.3 µM[3]
Compound 4c (Trimethoxy)Tubulin InhibitionMDA-MB-231 (Breast)SRBPotent GI inhibition[4]
Compound 44a c-Met Kinase InhibitionGTL-16 (Gastric)Kinase/Viability0.06 µM[1][5]
Compound 4 (Bioisostere)c-Met Kinase InhibitionA549 (Lung)MTT12.4 µM[2]

Experimental Design & Workflow Rationale

Relying solely on a single metabolic assay (like MTT) can yield false-positive cytotoxicity readouts if a pyridin-2-one compound uncouples mitochondrial respiration without inducing immediate cell death. Therefore, this protocol employs an orthogonal dual-assay strategy :

  • MTT Assay: Assesses mitochondrial reductase activity[2][3].

  • SRB Assay: Quantifies total cellular protein biomass, providing a metabolism-independent readout of cell proliferation[4].

  • Flow Cytometry: Validates the mechanism of death (G2/M arrest)[3].

Workflow Seed 1. Cell Seeding (Optimized Density) Treat 2. Compound Treatment Seed->Treat Assay 3. Viability Assay (MTT / SRB) Treat->Assay Mech 4. Mechanism Profiling (Flow Cytometry) Assay->Mech Data 5. IC50 & GI50 Determination Mech->Data

Step-by-step workflow for evaluating pyridin-2-one cytotoxicity.

Detailed Experimental Protocols

Protocol A: Orthogonal Cell Viability Profiling (MTT & SRB)

Self-Validating Principle: This protocol includes strict vehicle controls and Z'-factor calculations to ensure that observed cytotoxicity is driven by the compound's pharmacophore, not solvent toxicity or seeding artifacts.

Step 1: Cell Culturing and Seeding

  • Harvest cells (e.g., HepG2, MCF-7) at 70-80% confluency to ensure they are in the logarithmic growth phase.

  • Seed cells into 96-well plates at an optimized density (typically 5,000–10,000 cells/well in 100 µL of complete media).

    • Causality: Over-seeding leads to contact inhibition and metabolic plateauing, which artificially flattens the IC50 curve. Under-seeding reduces the signal-to-noise ratio.

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular attachment and recovery.

Step 2: Compound Preparation and Treatment

  • Dissolve the pyridin-2-one derivative in 100% DMSO to create a 10 mM master stock.

  • Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in complete culture media.

    • Causality: Pyridin-2-ones possess lipophilic aromatic rings with limited aqueous solubility. Intermediate dilutions in media ensure the final DMSO concentration on the cells remains strictly ≤ 0.5% (v/v) . Exceeding this threshold induces solvent-mediated membrane toxicity, confounding the true IC50[2].

  • Aspirate the old media and add 100 µL of the compound-dosed media to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Colchicine or Doxorubicin).

  • Incubate for 48 to 96 hours depending on the compound's kinetics[2][3].

Step 3: Assay Execution (Choose MTT or SRB)

  • For MTT (Metabolic Readout): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Aspirate the media carefully and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 540–570 nm[2].

  • For SRB (Biomass Readout): Fix cells by adding 50 µL of cold 50% trichloroacetic acid (TCA) directly to the media. Incubate at 4°C for 1 hour. Wash plates with water and dry. Add 100 µL of 0.4% SRB solution (in 1% acetic acid) for 10 minutes. Wash with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base and read absorbance at 515 nm[4].

Step 4: Quality Control & Data Analysis

  • Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 validates the assay's robustness.

  • Plot dose-response curves using non-linear regression (four-parameter logistic equation) to determine the IC50 or GI50 values.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Because pyridin-2-one derivatives frequently act as tubulin inhibitors, determining their effect on the cell cycle is a mandatory secondary validation step[3][4].

Step 1: Cell Synchronization and Treatment

  • Seed cells in 6-well plates and allow them to attach.

  • Serum-starve the cells (0.1% FBS) for 18 hours to synchronize them in the G0/G1 phase.

    • Causality: Without synchronization, the baseline noise of asynchronously dividing cells masks subtle G2/M phase shifts induced by lower concentrations of the compound.

  • Release cells into complete media containing the pyridin-2-one compound at its calculated IC50 concentration for 24 hours[3].

Step 2: Fixation and Staining

  • Trypsinize and collect cells (including floating dead cells to capture the apoptotic sub-G1 population).

  • Wash with cold PBS and fix by adding cells dropwise into 70% cold ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Causality: Cold ethanol permeabilizes the cell membrane while preserving the structural integrity of the DNA for stoichiometric dye binding.

  • Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

    • Causality: RNase A is critical. PI is an intercalating agent that binds all double-stranded nucleic acids. Degrading the RNA ensures the fluorescence signal strictly correlates with DNA content, allowing accurate discrimination between G1 (2N) and G2/M (4N) phases.

  • Incubate in the dark for 30 minutes at room temperature and analyze via flow cytometry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Hydroxy-1-methylpyridin-2-one

Welcome to the Technical Support Center for the isolation and purification of 6-Hydroxy-1-methylpyridin-2-one (CAS: 1122-58-3). This guide is designed for research scientists and drug development professionals who requir...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 6-Hydroxy-1-methylpyridin-2-one (CAS: 1122-58-3). This guide is designed for research scientists and drug development professionals who require high-purity isolation of this critical heterocyclic intermediate.

Because this compound exhibits complex keto-enol tautomerism—existing in equilibrium between the CH-form (1-methylpyridine-2,6-dione) and the OH-form (6-hydroxy-1-methyl-2-pyridone)—standard purification workflows often require precise thermodynamic control [1]. This center provides self-validating protocols, solvent selection matrices, and mechanistic troubleshooting for common recrystallization failures.

Standard Operating Procedure (SOP): Binary Solvent Recrystallization

The following protocol utilizes a protic binary solvent system (Ethanol/Water) designed to stabilize the preferred hydrogen-bonded lattice of the OH-tautomer while rejecting non-polar impurities [3].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 6-hydroxy-1-methylpyridin-2-one in 40 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a reflux condenser. Heat to 75°C under continuous magnetic stirring until maximum dissolution is achieved.

  • Anti-Solvent Titration: Slowly add deionized water (approx. 10–15 mL) dropwise while maintaining the temperature at 75°C. Stop when the solution reaches the cloud point (slight turbidity), then add just enough ethanol (1–2 mL) to restore a clear solution.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed, fine-porosity Büchner funnel to remove insoluble polymeric or particulate impurities.

  • Controlled Cooling: Transfer the filtrate to a programmable cooling bath. Cool from 75°C to 20°C at a strict rate of 0.5°C/min . Causality: A slow cooling ramp allows thermodynamic equilibration of the tautomers at the crystal-liquid interface, preventing the kinetic trapping of the CH-form as a lattice defect.

  • Seeding (Conditional): If the solution reaches 55°C without spontaneous nucleation, introduce 10 mg of pure 6-hydroxy-1-methylpyridin-2-one seed crystals to bypass the metastable zone.

  • Isolation: Vacuum filter the resulting crystalline slurry. Wash the filter cake with 10 mL of an ice-cold 80:20 water/ethanol mixture to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C (under 50 mbar) for 24 hours to a constant weight.

Workflow Start Crude 6-Hydroxy-1- methylpyridin-2-one Dissolve Dissolution in EtOH/H2O (75°C) Start->Dissolve HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter Cooling Controlled Cooling (0.5°C / min to 20°C) HotFilter->Cooling Seed Seeding (Optional) (Bypass Metastable Zone) Cooling->Seed If oiling out occurs Filter Vacuum Filtration & Cold Solvent Wash Cooling->Filter Spontaneous nucleation Seed->Filter Dry Vacuum Drying (40°C, 24h) Filter->Dry End Pure Crystalline Product Dry->End

Step-by-step recrystallization workflow for 6-Hydroxy-1-methylpyridin-2-one.

Solvent Selection Matrix

Selecting the correct solvent is critical due to the compound's dual polar (hydroxyl/carbonyl) and moderately non-polar (methyl) functionalities [3].

Solvent SystemPolarity ProfileSolubility CharacteristicsApplication / Notes
Ethanol / Water High (Protic)High at 75°C, Low at 0°CPrimary Choice. Stabilizes the OH-form via strong hydrogen bonding. Excellent for highly impure crude mixtures.
Ethyl Acetate / Heptane Moderate (Aprotic)Moderate at 70°C, Very Low at 0°CBest for removing non-polar impurities. Steeper solubility curve, but higher risk of oiling out if cooled too rapidly.
Anisole / n-Butanol Mixed (Aprotic/Protic)High at 90°C, Moderate at 20°COften utilized in industrial scale-ups for related pyridones [4]. Prevents liquid-liquid phase separation (oiling out).
Methanol High (Protic)Very High at all tempsNot Recommended. The solubility is often too high even at low temperatures, resulting in poor crystalline yield.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?

Mechanistic Cause: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the cooling trajectory hits the binodal curve before the solubility curve. Because the solvent mixture is too "poor" at the nucleation temperature, the solute melts out of solution as an oil rather than forming a crystal lattice. Solution:

  • Thermodynamic adjustment: Adjust your binary solvent ratio. Increase the proportion of the "good" solvent (e.g., Ethanol) by 5-10% to lower the saturation temperature below the melting point of the solute in that specific mixture.

  • Kinetic intervention: Add seed crystals just above the cloud point (around 55-60°C). Seeding provides immediate nucleation sites, forcing heterogeneous crystallization and bypassing the metastable oiling-out zone entirely.

Q2: The recovered yield is unexpectedly low, even when cooled to 0°C. What is happening?

Mechanistic Cause: 6-Hydroxy-1-methylpyridin-2-one exhibits tautomerism [1]. In highly polar protic solvents, the equilibrium shifts, and strong solute-solvent hydrogen bonding can drastically increase the apparent solubility of the specific tautomer present, keeping the compound dissolved in the mother liquor. Solution: If using an Ethanol/Water system, the water ratio may be too low. Introduce additional anti-solvent (cold water) dropwise at 0°C to force precipitation, or switch to a binary system with a steeper solubility curve, such as Ethyl Acetate/Heptane.

Q3: I am observing a new impurity peak in HPLC after heating the crude in the dissolution solvent for an extended period. What is it?

Mechanistic Cause: Prolonged thermal stress, especially in the presence of trace acids or electrophilic impurities from upstream synthesis, can cause 6-hydroxy-1-methylpyridin-2-one to undergo degradation. Specifically, it is known to undergo dimerization following a Michael addition-type mechanism under harsh conditions [2]. Solution: Minimize the time the compound spends at reflux. Ensure that the hot filtration step is executed rapidly, and keep dissolution temperatures strictly below 80°C.

Q4: How does tautomerism affect the purity of the final crystal lattice?

Mechanistic Cause: The compound exists as both 1-methylpyridine-2,6-dione (CH-form) and 6-hydroxy-1-methyl-2-pyridone (OH-form). The OH-form typically packs more efficiently due to intermolecular hydrogen bonding [1]. If crystallization is driven too rapidly (e.g., crash cooling in an ice bath), the CH-form may become kinetically trapped, creating defects in the crystal lattice that trap solvent molecules and impurities. Solution: Always employ a slow, controlled cooling ramp (e.g., 0.5°C/min). This allows the tautomeric equilibrium to continuously shift toward the OH-form at the crystal-liquid interface, ensuring a uniform, high-purity lattice.

Tautomerism CH_Form CH-Form (1-Methylpyridine-2,6-dione) OH_Form OH-Form (6-Hydroxy-1-methyl-2-pyridone) CH_Form->OH_Form Tautomeric Equilibrium Lattice Hydrogen-Bonded Crystal Lattice OH_Form->Lattice Preferred crystallization state Protic Protic Solvents (e.g., Ethanol, Water) Protic->OH_Form Stabilizes via H-bonding

Solvent-dependent tautomeric equilibrium influencing the crystallization lattice.

References

  • Title: Tautomerism of 6-hydroxy-1-methyl-2-pyridone (J. Chem. Soc. (B), 1966)
  • Title: Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines Source: ResearchGate URL
  • Title: Ethyl 2,6-dihydroxy-4-methylnicotinate | 56951-00-9 Source: Benchchem URL
  • Title: WO2022091001A1 - Process for preparation of palbociclib Source: Google Patents URL
Optimization

Technical Support Center: Troubleshooting 6-Hydroxy-1-methylpyridin-2-one Workflows

From the Desk of the Senior Application Scientist Working with 6-hydroxy-1-methylpyridin-2-one requires a deep understanding of its dynamic chemical nature. Because this molecule exists in a delicate equilibrium between...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Working with 6-hydroxy-1-methylpyridin-2-one requires a deep understanding of its dynamic chemical nature. Because this molecule exists in a delicate equilibrium between its enol form (6-hydroxy-1-methylpyridin-2(1H)-one) and its keto form (1-methylpyridine-2,6(1H,3H)-dione), its behavior is highly dependent on the microenvironment[1]. As researchers, we cannot treat this compound as a static entity; every solvent choice, temperature adjustment, and reagent addition shifts this equilibrium, directly impacting solubility, spectral data, and synthetic reactivity[2].

This guide is designed to troubleshoot the most common anomalies encountered during the synthesis, characterization, and application of this molecule.

Part 1: Solvent-Induced Spectral Anomalies & Tautomerism (FAQs)

Q: Why do my NMR and UV-Vis spectra for 6-hydroxy-1-methylpyridin-2-one change drastically when switching from Chloroform to DMSO? A: You are observing solvent-driven tautomerization. In polar, hydrogen-bond-accepting solvents like DMSO or water, the molecule is stabilized in its keto form (1-methylpyridine-2,6(1H,3H)-dione) as a monomer[1],[2]. However, in non-polar solvents like CDCl₃ or CCl₄, the lack of external hydrogen bonding forces the molecules to self-associate. This self-association heavily favors the enol form (6-hydroxy-1-methylpyridin-2(1H)-one), which forms hydrogen-bonded dimers[2]. Consequently, your NMR shifts will migrate, and UV-Vis absorption maxima will change as the chromophore's conjugation is altered[1].

Q: My compound shows poor solubility and broad, unresolved NMR peaks in CDCl₃. How can I fix this? A: The broad peaks are a direct result of the dynamic exchange between monomers and hydrogen-bonded dimers of the enol tautomer in the non-polar medium[2]. To resolve this, you must break the self-association. Causality-driven solution: Switch your NMR solvent to DMSO-d₆ to lock the molecule into the monomeric keto form. If you must use CDCl₃ for solubility reasons in a specific workflow, spike the sample with 1-2% CD₃OD. The deuterated methanol acts as a competitive hydrogen-bond donor/acceptor, breaking the dimers and sharpening your signals.

Tautomerism Enol Enol Form (6-Hydroxy-1-methylpyridin-2(1H)-one) Keto Keto Form (1-Methylpyridine-2,6(1H,3H)-dione) Enol->Keto Tautomerization NonPolar Non-Polar Solvents (e.g., CDCl3) Favor Enol & Dimers NonPolar->Enol Polar Polar Solvents (e.g., DMSO, H2O) Favor Keto Monomer Polar->Keto

Solvent-driven tautomeric equilibrium of 6-hydroxy-1-methylpyridin-2-one.

Part 2: Reactivity & Unwanted Byproducts (FAQs)

Q: When attempting to nitrate 6-hydroxy-1-methylpyridin-2-one using classical conditions (HNO₃/H₂SO₄), I obtain a high molecular weight byproduct instead of the nitrated monomer. What is happening? A: You have inadvertently triggered a dimerization cascade. Under strongly acidic classical nitration conditions, the molecule does not simply undergo electrophilic aromatic substitution. Instead, the acid protonates the ring, creating a highly electrophilic activated species (a Michael acceptor). Simultaneously, the keto tautomer—which contains an active methylene group at the C-3 position—acts as a nucleophile (Michael donor). This results in a rapid Michael addition-type dimerization, yielding a complex dimer rather than your desired nitrated monomer[3].

Dimerization Start 6-Hydroxy-1-methylpyridin-2-one Acid Acidic Nitration (HNO3 / H2SO4) Start->Acid Intermediate Michael Acceptor (Activated Species) Acid->Intermediate Dimer Michael Addition Dimer (Major Product) Intermediate->Dimer Nucleophilic Attack by Keto Tautomer Nitrated Nitrated Monomer (Minor Product) Intermediate->Nitrated Conventional Nitration

Reaction pathway showing acid-catalyzed Michael addition dimerization.

Part 3: Quantitative Data & Solvent Effects

To predict the behavior of 6-hydroxy-1-methylpyridin-2-one in your specific workflow, consult the thermodynamic and aggregation parameters summarized below[1],[2].

Solvent SystemDielectric Constant (ε)Dominant Tautomeric StateAggregation StatePractical Implication for Workflows
Water (H₂O) 80.1Keto (Dione)MonomerIdeal for biological assays; stable keto form.
DMSO-d₆ 46.7Keto (Dione)MonomerBest for clear ¹H/¹³C NMR resolution.
Chloroform (CDCl₃) 4.8Enol (Hydroxypyridinone)Hydrogen-bonded DimerBroadened NMR peaks; poor ambient solubility.
THF / Water (Mixed) VariableTemperature-dependentMixedHeating shifts the equilibrium toward the enol form[1].

Part 4: Validated Experimental Protocols

Protocol A: NMR Solvent Selection and Tautomer Locking

Purpose: To obtain publication-quality NMR spectra by intentionally locking the molecule into a single tautomeric state, preventing signal averaging and line broadening.

  • Sample Preparation: Weigh 5–10 mg of highly pure 6-hydroxy-1-methylpyridin-2-one.

  • Solvent Addition: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆. The high polarity and hydrogen-bond accepting nature of DMSO will lock the equilibrium into the monomeric keto form[1].

  • Equilibration: Allow the NMR tube to sit at room temperature for 15 minutes to ensure thermodynamic equilibrium is reached.

  • Data Acquisition & Self-Validation: Acquire a ¹³C NMR spectrum.

    • Validation Check: You must observe two distinct downfield carbonyl resonances (approx. ~170 ppm and ~165 ppm). If you observe a peak near ~160 ppm (enolic carbon), your solvent is contaminated, or the enol form is still present.

Protocol B: Suppressing Dimerization During Electrophilic Aromatic Substitution

Purpose: To successfully nitrate the pyridine ring while avoiding the acid-catalyzed Michael addition dimerization described by Houssin et al.[3].

  • Reagent Selection: Strictly avoid classical HNO₃/H₂SO₄ mixtures. The presence of strong Brønsted acids is the primary catalyst for the unwanted Michael addition[3].

  • Solvent Setup: Dissolve 1.0 eq of 6-hydroxy-1-methylpyridin-2-one in anhydrous acetonitrile (an aprotic solvent that limits proton-transfer mechanisms) under an inert argon atmosphere.

  • Electrophile Addition: Cool the solution to -20 °C. Slowly add 1.1 eq of Nitronium tetrafluoroborate (NO₂BF₄) dropwise. This provides the reactive nitronium ion without the highly acidic protic background.

  • Quenching: After 30 minutes, rapidly quench the reaction with cold saturated aqueous NaHCO₃.

    • Causality: Rapid neutralization prevents any transient acidic byproducts from catalyzing dimerization during the concentration phase.

  • Extraction & Self-Validation: Extract with ethyl acetate, dry over MgSO₄, and analyze the crude mixture via LC-MS.

    • Validation Check: Look for the target mass of the nitrated monomer ( [M+H]+ = 171.1). The absence of a dimer mass ( [2M+H]+ = 251.2) confirms the successful suppression of the Michael addition pathway.

References

  • Source: researchgate.
  • Source: researchgate.
  • Source: wikipedia.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 6-Hydroxy-1-methylpyridin-2-one

Welcome to the technical support center for the synthesis of 6-Hydroxy-1-methylpyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Hydroxy-1-methylpyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following question-and-answer format directly addresses common challenges encountered during this synthesis, offering explanations grounded in chemical principles and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of 6-Hydroxy-1-methylpyridin-2-one is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a frequent challenge and can stem from several factors. The primary route to 6-Hydroxy-1-methylpyridin-2-one is the selective N-methylation of 2,6-dihydroxypyridine. Let's break down the critical parameters and potential pitfalls.

The core issue often lies in the competing O-methylation, leading to the formation of 2-hydroxy-6-methoxypyridine and 2,6-dimethoxypyridine as byproducts. The nitrogen in the pyridinone ring system is a strong nucleophile, but the hydroxyl groups can also be methylated, especially under harsh conditions.[1]

Key Optimization Parameters:

  • Choice of Methylating Agent: While dimethyl sulfate is effective, it can be aggressive and lead to over-methylation. Methyl iodide is a common and often more controllable alternative.[2] Using a less reactive methylating agent can improve selectivity for N-methylation.

  • Base Selection: The choice of base is crucial for deprotonating the starting material. A moderately strong base like potassium carbonate (K₂CO₃) is often preferred.[2] Stronger bases like sodium hydride (NaH) can increase the nucleophilicity of the oxygen atoms, favoring O-methylation.

  • Solvent Effects: The solvent plays a significant role in reaction kinetics and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetone are commonly used.[2] DMF can facilitate the reaction at lower temperatures, potentially improving selectivity.

  • Temperature Control: This is arguably the most critical factor. Higher temperatures tend to favor the formation of the N-methylated byproduct.[1] Running the reaction at or below room temperature is generally advisable to enhance the desired N-methylation.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of undesired byproducts. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Troubleshooting Flowchart for Low Yield:

LowYieldTroubleshooting start Low Yield of 6-Hydroxy-1-methylpyridin-2-one check_purity Check Purity of Starting Material (2,6-dihydroxypyridine) start->check_purity check_reagents Verify Activity of Reagents (Methylating Agent, Base) check_purity->check_reagents Purity OK optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents Active optimize_base Evaluate Base Strength and Amount optimize_temp->optimize_base Temperature Optimized optimize_solvent Assess Solvent Polarity and Aprotic Nature optimize_base->optimize_solvent Base Optimized optimize_time Monitor Reaction Over Time optimize_solvent->optimize_time Solvent Optimized purification_loss Investigate Purification Step for Product Loss optimize_time->purification_loss Time Optimized solution Improved Yield purification_loss->solution Purification Optimized

Caption: A step-by-step guide to troubleshooting low reaction yields.

Q2: I am observing significant amounts of O-methylated byproducts. How can I improve the N-selectivity of the methylation reaction?

A2: Achieving high N-selectivity is the cornerstone of a successful synthesis. The formation of O-methylated impurities, such as 2-hydroxy-6-methoxypyridine, arises from the competing reactivity of the hydroxyl groups.

The key is to exploit the differences in nucleophilicity between the nitrogen and oxygen atoms. While both are nucleophilic, their reactivity can be modulated by the reaction conditions.

Strategies to Enhance N-Selectivity:

ParameterRecommendation for High N-SelectivityRationale
Temperature Maintain at or below room temperature.Lower temperatures favor the kinetically controlled N-methylation over the thermodynamically favored O-methylation.[1]
Base Use a milder base (e.g., K₂CO₃).Stronger bases can lead to a higher concentration of the more nucleophilic alkoxide, promoting O-alkylation.
Solvent Employ a polar aprotic solvent (e.g., DMF, Acetone).These solvents solvate the cation of the base, leaving the anion more reactive, which can favor N-alkylation.[2]
Methylating Agent Use methyl iodide (MeI).MeI is a softer electrophile compared to dimethyl sulfate, which can lead to greater selectivity for the softer nitrogen nucleophile.

Experimental Protocol for Improved N-Selectivity:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dihydroxypyridine in dry DMF.

  • Base Addition: Add finely ground, anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Methylating Agent Addition: Cool the mixture in an ice bath (0 °C). Add methyl iodide (1.1 - 1.2 equivalents) dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts. Remove the DMF under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Q3: The purification of 6-Hydroxy-1-methylpyridin-2-one is proving difficult. What are the best methods for obtaining a pure product?

A3: Effective purification is critical for obtaining a high-quality final product. The choice of purification method will depend on the nature and quantity of the impurities present.

Common Impurities:

  • Unreacted 2,6-dihydroxypyridine

  • O-methylated byproducts (2-hydroxy-6-methoxypyridine and 2,6-dimethoxypyridine)

  • Inorganic salts from the work-up

Purification Strategies:

MethodDescriptionAdvantagesDisadvantages
Recrystallization If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective.Can yield highly pure crystalline material.May result in significant product loss in the mother liquor.
Column Chromatography This is a versatile method for separating the desired product from both more and less polar impurities. A silica gel column is typically used.Good for separating complex mixtures.Can be time-consuming and requires larger volumes of solvent.
Acid-Base Extraction The phenolic nature of the product and starting material allows for separation from non-acidic byproducts through extraction with a mild aqueous base.Effective for removing non-polar impurities.May not effectively separate the product from unreacted starting material.

Visualizing the Purification Workflow:

PurificationWorkflow crude Crude Reaction Mixture filtration Filtration to Remove Inorganic Salts crude->filtration solvent_removal Solvent Removal (Reduced Pressure) filtration->solvent_removal purification_choice Choice of Purification solvent_removal->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crude Solid extraction Acid-Base Extraction purification_choice->extraction Non-polar Impurities pure_product Pure 6-Hydroxy-1-methylpyridin-2-one column->pure_product recrystallization->pure_product extraction->pure_product

Caption: Decision tree for the purification of 6-Hydroxy-1-methylpyridin-2-one.

Q4: Are there alternative synthetic routes to 6-Hydroxy-1-methylpyridin-2-one that I should consider?

A4: While N-methylation of 2,6-dihydroxypyridine is the most direct route, other methods exist, particularly for related pyridinone structures, which could be adapted.

One alternative approach involves the synthesis of a substituted pyridinone ring from acyclic precursors. For instance, a condensation reaction between an activated methylene compound and a carbonyl compound can be employed to construct the pyridinone core.[3] However, these methods often require multiple steps and may not be as straightforward for the specific synthesis of 6-Hydroxy-1-methylpyridin-2-one.

Another strategy could involve the hydrolysis of a 2-alkoxy- or 2-halopyridine that has been N-methylated.[4][5] This "masked" hydroxypyridine approach can circumvent the issue of O-alkylation. However, the subsequent hydrolysis step adds to the overall synthetic sequence.

For most applications, optimizing the direct N-methylation of 2,6-dihydroxypyridine remains the most efficient and practical approach.

References

  • Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1999). A Convenient Method for Chemoselective O-Methylation of Hydroxypyridines.
  • Hicks, J. D., & Hein, J. E. (2022). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
  • ResearchGate. (2013).
  • Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature.
  • Wikipedia. (n.d.). 2,6-Dihydroxypyridine.
  • Padwa, A., et al. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Organic & Biomolecular Chemistry, 16(23), 4151-4158.
  • Wang, F., & Katritzky, A. R. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters, 4(16), 2885–2887.

Sources

Optimization

Technical Support Center: Managing Thermal Runaway in Pyridine Synthesis

Welcome to the Advanced Technical Support Center for process chemists and drug development professionals. Pyridine derivatives are ubiquitous in pharmaceuticals, but their bottom-up construction—often via multicomponent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for process chemists and drug development professionals. Pyridine derivatives are ubiquitous in pharmaceuticals, but their bottom-up construction—often via multicomponent reactions like the Hantzsch or Bohlmann-Rahtz syntheses—presents severe thermal hazards during scale-up. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to safely manage exothermic pyridine syntheses.

Part 1: Fundamentals of Thermal Runaway in Pyridine Synthesis

Q1: Why do multicomponent pyridine syntheses frequently experience thermal runaway during scale-up? A1: The causality lies in the sequential, highly exothermic nature of the reaction mechanism. Multicomponent syntheses (such as the Hantzsch reaction) involve rapid consecutive steps: enamine formation, Michael addition, and a final cyclodehydration to form the dihydropyridine core, followed by aromatization. Each of these bond-forming steps releases significant enthalpy. In a standard batch reactor, the surface-area-to-volume ratio decreases drastically as the scale increases. If reactants are added too quickly, unreacted intermediates accumulate. Because heat generation scales with volume while heat dissipation scales with surface area, the cooling capacity is quickly overwhelmed. As the temperature rises, the reaction kinetics accelerate exponentially, leading to a thermal runaway that can cause product degradation, vessel rupture, or explosions[1].

Q2: How can I predict the potential for a thermal runaway before scaling up my synthesis? A2: A rigorous thermal hazard assessment must be conducted before moving beyond the gram scale. Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (e.g., RC1e) are essential to quantify the heat of reaction ( ΔHrxn​ ), the onset temperature of decomposition ( Tonset​ ), and the Maximum Temperature of the Synthesis Reaction (MTSR)[1]. Furthermore, Accelerating Rate Calorimetry (ARC) can be used to simulate adiabatic conditions; for example, ARC testing on highly reactive intermediates has demonstrated runaway events initiating at temperatures as low as 100 °C, with self-heating rates exceeding 700 K/min[2]. If the calculated MTSR exceeds the boiling point of your solvent or the Tonset​ of your intermediates, your process is inherently unsafe for standard batch scale-up.

G Start Observe Exotherm in Pyridine Synthesis Assess Thermal Hazard Assessment (DSC / ARC) Start->Assess MTSR Calculate MTSR & Qmax Assess->MTSR Decision MTSR > Boiling Point or Decomposition? MTSR->Decision Batch Optimize Batch: Slow Dosing, Dilution Decision->Batch No (Manageable) Flow Transition to Continuous Flow Reactor Decision->Flow Yes (High Risk)

Workflow for assessing and mitigating thermal runaway risks in pyridine synthesis.

Part 2: Quantitative Data & Troubleshooting Exotherms

To effectively troubleshoot, you must first understand the metrics that dictate process safety. Below is a summary of critical thermal hazard assessment parameters.

Table 1: Thermal Hazard Assessment Metrics for Scale-Up
MetricAnalytical InstrumentMechanistic PurposeCritical Threshold for Pyridine Synthesis
Heat of Reaction ( ΔHrxn​ ) Reaction Calorimeter (RC1e)Quantifies total thermodynamic energy released. >100 kJ/mol requires active mitigation.
Onset Temperature ( Tonset​ ) DSCIdentifies the exact temperature where exothermic decomposition begins. <150 °C indicates high thermal risk.
MTSR RC1e / ARCPredicts peak temperature during a total cooling failure scenario.MTSR > Solvent Boiling Point.
Self-Heating Rate ARCMeasures runaway kinetics under adiabatic (worst-case) conditions. >10 K/min requires emergency quenching.

Q3: What are the immediate mitigation strategies if my batch reaction is highly exothermic and difficult to control? A3: If you must remain in a batch environment, you must transition the process to a semi-batch (dosing-controlled) operation. By adding one of the critical reactants (e.g., the aldehyde or the nitrogen source) dropwise over an extended period, you limit the accumulation of reactive intermediates, effectively bottlenecking the heat generation rate to match your reactor's cooling capacity[3]. Additionally, running the reaction at a lower concentration (dilution) increases the thermal mass of the system, helping to absorb and dissipate heat more effectively[3]. Transforming a strongly exothermic batch process into a semi-batch process significantly reduces the severity of thermal runaway and improves overall controllability[4].

Q4: How does Continuous Flow Chemistry fundamentally resolve the exotherm issue in pyridine synthesis? A4: Continuous flow reactors inherently solve the heat transfer bottleneck. Unlike batch reactors, micro-flow systems possess an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation and strict isothermal control[5]. Because only a minute fraction of the total reaction volume is actively reacting at any given moment, the total accumulated thermal energy is negligible. This allows chemists to safely perform highly exothermic multicomponent reactions (like the Bohlmann-Rahtz or Hantzsch synthesis) at elevated temperatures without the risk of a macroscopic thermal runaway[6].

G Batch Batch Reactor Low Surface Area HeatAcc Heat Accumulation (Thermal Runaway Risk) Batch->HeatAcc Flow Continuous Flow Reactor High Surface Area HeatDiss Rapid Heat Dissipation (Isothermal Control) Flow->HeatDiss Degradation Product Degradation & Safety Hazard HeatAcc->Degradation Safe High Yield & Safe Scale-up HeatDiss->Safe

Causality of heat dissipation comparing batch and continuous flow reactors.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Thermal Hazard Assessment via Reaction Calorimetry (RC1e)

Objective: To empirically determine the MTSR of a novel pyridine synthesis before scale-up.

  • Calibration: Calibrate the RC1e calorimeter using a standard Joule heating pulse to determine the specific heat capacity ( Cp​ ) of your chosen solvent system (e.g., ethanol/water).

  • Baseline Establishment: Load the non-reactive components (solvent, 1,3-dicarbonyl compound, and catalyst) into the reactor vessel. Equilibrate the system to the target isothermal reaction temperature under constant agitation.

  • Controlled Dosing: Initiate the dropwise addition of the nitrogen source (e.g., ammonium acetate) and the aldehyde via a precision dosing pump. Continuously monitor the real-time heat flow ( qr​ ).

  • Data Integration: Once the reaction reaches completion (indicated by the heat flow returning to baseline), integrate the heat flow curve over the total reaction time to calculate the total heat of reaction ( ΔHrxn​ ).

  • Validation & MTSR Calculation: Calculate the MTSR using the formula: MTSR=Tprocess​+(ΔHrxn​/Cp​) .

    • Self-Validation Check: Compare the calculated MTSR against the solvent's boiling point and the Tonset​ of decomposition (obtained via prior DSC screening). If MTSR>Tboiling​ , the protocol strictly mandates transitioning to the continuous flow protocol below.

Protocol 2: Transitioning to Continuous Flow Hantzsch Pyridine Synthesis

Objective: To safely execute a highly exothermic multicomponent pyridine synthesis using microreactor technology.

  • Reagent Preparation: Prepare two separate feed solutions to prevent premature mixing and localized hot spots.

    • Feed A: 1,3-dicarbonyl compound and aldehyde dissolved in a polar aprotic solvent.

    • Feed B: Ammonium acetate (nitrogen source) and acid catalyst in the same solvent.

  • System Priming: Prime the continuous flow reactor (e.g., a silicon-glass microreactor or a tubular PFA reactor) with pure solvent to establish a steady-state system pressure and bring the reactor to the target temperature (e.g., 120 °C).

  • Flow Rate Optimization: Set the precision HPLC pumps to deliver Feed A and Feed B at a 1:1 volumetric ratio into a T-mixer. Adjust the total flow rate to achieve the experimentally determined residence time (typically 2–10 minutes) required for complete cyclodehydration.

  • Isothermal Control: Ensure the microreactor coil is submerged in a thermoregulated oil bath or clamped between Peltier heating/cooling blocks. The high surface-area-to-volume ratio will ensure rapid heat dissipation, maintaining strictly isothermal conditions despite the exothermic condensation.

  • Inline Quenching: Direct the reactor effluent into a collection vessel immersed in an ice bath (0 °C) containing a mild neutralizing buffer. This immediately quenches any residual reactive intermediates, preventing downstream degradation and ensuring a highly pure dihydropyridine/pyridine product.

References

  • Pan, Y., et al. "Thermal runaway assessment methods of chemical reactions in batch and semi-batch reactors." ResearchGate. URL: [Link]

  • Watts, P., et al. "Synthesis of Heterocyclic Compounds Using Continuous Flow Reactors." ResearchGate. URL: [Link]

  • MDPI. "Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework Material Synthons." MDPI. URL: [Link]

  • ACS Publications. "Thermally Hazardous 1,3-Dioxolane Coupling Reaction Required for a Pharmaceutical Candidate Starting Material, Made Safer by Employing Process Safety Data as Key Design of Experiments Output Variables." Organic Process Research & Development. URL: [Link]

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Reference Data & Comparative Studies

Validation

Bridging the Gap: In Vivo Validation of 6-Hydroxy-1-methylpyridin-2-one's Anti-Inflammatory Activity

An In-Depth Technical Guide for Researchers This guide provides a comprehensive framework for transitioning the in vitro findings of 6-Hydroxy-1-methylpyridin-2-one into a validated in vivo model of acute inflammation. W...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive framework for transitioning the in vitro findings of 6-Hydroxy-1-methylpyridin-2-one into a validated in vivo model of acute inflammation. We will explore the scientific rationale behind selecting an appropriate animal model, compare the compound's potential efficacy against a well-established non-steroidal anti-inflammatory drug (NSAID), and provide detailed protocols to ensure experimental robustness and reproducibility.

The pyridinone scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] Preliminary in vitro studies on 6-Hydroxy-1-methylpyridin-2-one suggest a potential role in modulating inflammatory pathways, a crucial step in the pathogenesis of numerous diseases.[2][4] However, the journey from a promising in vitro result to a viable therapeutic candidate is contingent upon successful validation in a complex biological system. This guide is designed to navigate that critical transition.

Foundational Rationale: Selecting the Appropriate In Vivo Model

The choice of an in vivo model is paramount and must be mechanistically relevant to the compound's suspected activity. Given that many anti-inflammatory agents function by inhibiting cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis, a model that relies on this pathway is ideal.[5][6]

The Carrageenan-Induced Paw Edema Model in rats is a classic, highly reproducible, and well-characterized model for evaluating acute inflammation.[7][8][9] Its biphasic nature allows for the dissection of different inflammatory mediators.

  • Phase 1 (0-1.5 hours): Characterized by the release of histamine, serotonin, and kinins.[9]

  • Phase 2 (1.5-5 hours): Primarily sustained by the release of prostaglandins, proteases, and lysosomes, making it particularly sensitive to inhibitors of prostaglandin synthesis like NSAIDs.[9]

The selection of this model is a deliberate choice to test the hypothesis that 6-Hydroxy-1-methylpyridin-2-one exerts its anti-inflammatory effects by interfering with the prostaglandin pathway, a common mechanism for pyridinone derivatives.[4][5]

Comparative Framework: Benchmarking Against a Standard of Care

To contextualize the efficacy of 6-Hydroxy-1-methylpyridin-2-one, it is essential to include a positive control. Indomethacin , a potent NSAID, serves as an excellent benchmark.[4] It provides a reliable measure of the expected anti-inflammatory response in the chosen model, allowing for a direct comparison of potency and duration of action.

Comparative Compounds:

  • Test Article: 6-Hydroxy-1-methylpyridin-2-one

  • Positive Control: Indomethacin

  • Negative Control: Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)

This three-arm study design is a self-validating system; a significant effect from Indomethacin confirms the model's responsiveness, while the vehicle group establishes the baseline inflammatory response.

Experimental Workflow: A Step-by-Step Protocol

This protocol is designed to ensure data integrity and animal welfare. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

G cluster_prep Preparation Phase cluster_treat Treatment & Induction Phase cluster_eval Evaluation Phase acclimatize Animal Acclimatization (1 week) fasting Overnight Fasting (12-18 hours) acclimatize->fasting baseline Baseline Paw Volume Measurement fasting->baseline grouping Randomize into Groups (n=6-8 per group) baseline->grouping dosing Administer Compound (i.p. or p.o.) grouping->dosing wait Waiting Period (30-60 min) dosing->wait induction Induce Inflammation (0.1 mL 1% Carrageenan) wait->induction measure Measure Paw Volume (Hourly for 5 hours) induction->measure calc Calculate % Inhibition measure->calc stats Statistical Analysis calc->stats

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220g) are typically used. House them in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly divide animals into three groups (n=6-8 per group): Vehicle, Indomethacin (e.g., 10 mg/kg), and 6-Hydroxy-1-methylpyridin-2-one (dose determined by in vitro potency and preliminary toxicity studies, e.g., 20 mg/kg).

    • Administer the compounds intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation. The choice of administration route depends on the compound's known pharmacokinetic properties.

  • Baseline Measurement: Before drug administration, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This serves as the baseline (V₀).

  • Induction of Edema:

    • Thirty minutes after compound administration, inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

  • Edema Measurement:

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate Edema Volume (Vₑ): Vₑ = Vₜ - V₀

    • Calculate Percentage Inhibition of Edema:

      • % Inhibition = [ (Vₑ of Control - Vₑ of Treated) / Vₑ of Control ] x 100

    • Perform statistical analysis using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups with the vehicle control group. A p-value < 0.05 is typically considered statistically significant.

Data Interpretation and Expected Outcomes

The results can be summarized to clearly present the compound's efficacy over time compared to controls.

Table 1: Comparative Anti-Inflammatory Effect on Carrageenan-Induced Paw Edema

Treatment Group (Dose)Mean Paw Edema (mL) ± SEM at 3 hoursPercentage Inhibition (%) at 3 hours
Vehicle (10 mL/kg)0.85 ± 0.06-
Indomethacin (10 mg/kg)0.38 ± 0.0455.3
6-Hydroxy-1-methylpyridin-2-one (20 mg/kg)0.51 ± 0.0540.0

*Note: Data are hypothetical. p < 0.05 compared to Vehicle group.

A positive result would be a statistically significant reduction in paw edema in the group treated with 6-Hydroxy-1-methylpyridin-2-one compared to the vehicle group, particularly in the 3-5 hour window, which is indicative of prostaglandin inhibition.

Mechanistic Insights: The Prostaglandin Synthesis Pathway

The anti-inflammatory action of many NSAIDs and potentially 6-Hydroxy-1-methylpyridin-2-one is achieved through the inhibition of cyclooxygenase (COX) enzymes. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid pla2->aa Stimulus (e.g., Carrageenan) cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins inflammation Inflammation (Edema, Pain, Fever) prostaglandins->inflammation inhibitor 6-Hydroxy-1-methylpyridin-2-one & Indomethacin inhibitor->cox Inhibition

Caption: Simplified Arachidonic Acid to Prostaglandin Pathway.

This diagram illustrates the critical intervention point for COX inhibitors. By blocking the COX enzymes, 6-Hydroxy-1-methylpyridin-2-one would prevent the downstream production of prostaglandins, thereby reducing the inflammatory response (edema).

Concluding Remarks

Successfully validating the in vitro anti-inflammatory activity of 6-Hydroxy-1-methylpyridin-2-one in the carrageenan-induced paw edema model is a critical milestone in its preclinical development. This guide provides the necessary framework to design, execute, and interpret such a study with scientific rigor. A positive outcome, demonstrating significant and dose-dependent inhibition of edema, would provide strong evidence for its potential as a therapeutic agent and justify further investigation into its pharmacokinetic profile, safety, and efficacy in chronic inflammation models.

References

  • Verma, P. K., & Singh, A. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-159. [Link]

  • SLIDESHARE. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. [Link]

  • Egharevba, E., & Chukwuemeke-Nwani, P. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. EC Pharmacology and Toxicology, 7(12), 01-14. [Link]

  • Gautam, R. K., & Sharma, S. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Green Pharmacy, 13(3). [Link]

  • Egharevba, E., & Chukwuemeke-Nwani, P. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]

  • Li, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1986. [Link]

  • Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(8), 5643-5662. [Link]

  • Jin, J., et al. (2021). Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters, 12(4), 587-593. [Link]

  • Sciortino, G., et al. (2023). Implications of Protein Interaction in the Speciation of Potential VIVO–Pyridinone Drugs. Inorganic Chemistry, 62(22), 8683-8696. [Link]

  • Zarei, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of reports in pharmaceutical sciences, 3(2), 118-24. [Link]

  • Fakhraei, N., et al. (2023). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Polycyclic Aromatic Compounds. [Link]

  • Cateni, F., et al. (2007). The chemistry of some 6-methyl-4-hydroxy-2-pyridones. Arkivoc, 2007(14), 169-181. [Link]

  • Abourehab, M. A. S., et al. (2022). Antioxidant and neuroprotective activities of selected 2-pyridones: In vitro and in silico study. Antioxidants, 11(10), 2043. [Link]

  • Dhingra, A. K., et al. (2018). Natural Anti-Inflammatory Agents: Recent Progress and Future Perspectives. Annals of Pharmacology and Pharmaceutics, 3(5), 1158. [Link]

  • Request PDF. (n.d.). New Analgesic and Antiinflammatory Agents 4(1H)-Pyridinone Derivatives. [Link]

  • Plotnikov, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. International Journal of Molecular Sciences, 24(20), 15152. [Link]

  • Edwards, T. C., et al. (2024). Identification and assessment of the 1,6-dihydroxy-pyridin-2-one moiety as privileged scaffold for HBV ribonuclease H inhibition. European Journal of Medicinal Chemistry, 269, 116298. [Link]

  • de Oliveira, C. M., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(12), 5003-5014. [Link]

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Comparative

A Senior Application Scientist's Guide to In Vivo Toxicity Assessment of Novel Pyridinone Compounds: A Comparative Analysis

Introduction: The Pyridinone Scaffold and the Imperative for Rigorous In Vivo Safety Assessment The pyridinone ring is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of therapeutic agen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridinone Scaffold and the Imperative for Rigorous In Vivo Safety Assessment

The pyridinone ring is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of therapeutic agents. From the anti-fibrotic pirfenidone to the iron-chelating deferiprone and the antifungal ciclopirox, these compounds have made significant impacts in treating human diseases. The subject of this guide, 6-Hydroxy-1-methylpyridin-2-one, represents a novel candidate within this chemical class, for which a thorough understanding of its safety profile is paramount before any potential clinical advancement.

This guide provides a comprehensive framework for the in vivo toxicity assessment of a novel pyridinone, using 6-Hydroxy-1-methylpyridin-2-one as our primary case study. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind each step. We will explore the causality of experimental choices, from animal model selection to endpoint analysis, ensuring a self-validating and robust toxicological evaluation.

Due to the limited publicly available in vivo toxicity data for 6-Hydroxy-1-methylpyridin-2-one, this guide will establish a robust investigational framework. We will then contextualize this framework by objectively comparing the established toxicity profiles of three marketed pyridinone derivatives: Pirfenidone , Ciclopirox , and Deferiprone . This comparative approach provides researchers with critical benchmarks and highlights the spectrum of potential toxicities that may be associated with the pyridinone scaffold.

Part 1: Foundational In Vivo Toxicity Protocols for a Novel Pyridinone

The initial assessment of a new chemical entity like 6-Hydroxy-1-methylpyridin-2-one begins with standardized acute and repeated-dose toxicity studies. These are typically conducted in compliance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory acceptance.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

The primary goal of an acute toxicity study is to determine the potential for adverse health effects from a single, short-term exposure to a substance.[1] This study provides an initial estimate of the substance's intrinsic toxicity, helps classify it for hazard labeling, and informs dose selection for subsequent studies.[2][3] We employ the Acute Toxic Class Method (OECD 423) as it provides sufficient information for classification while minimizing animal use.[2]

Experimental Workflow: Acute Oral Toxicity (OECD 423)

cluster_0 Phase 1: Acclimatization & Preparation cluster_1 Phase 2: Stepwise Dosing Procedure cluster_2 Decision Point cluster_3 Phase 3: Observation & Analysis acclimatize Animal Acclimatization (≥5 days) fasting Overnight Fasting (Food, not water) acclimatize->fasting start_dose Dose 3 Female Rats at Starting Dose (e.g., 300 mg/kg) observe_48h Observe Mortality/ Moribundity (48h) start_dose->observe_48h decision Mortality Observed? observe_48h->decision step_down Step-Down: Dose 3 new animals at lower dose decision->step_down Yes (≥2 animals) step_up Step-Up: Dose 3 new animals at higher dose decision->step_up No / Yes (1 animal) observe_14d Observe all animals for 14 days step_down->observe_14d step_up->observe_14d daily_obs Record clinical signs, body weight observe_14d->daily_obs necropsy Gross Necropsy at termination daily_obs->necropsy

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Detailed Protocol:

  • Animal Selection and Housing:

    • Species: The preferred rodent species is the rat (e.g., Wistar or Sprague-Dawley strains).[4] Justification for using mice is required.[5]

    • Sex: The test is typically performed in females, as they are often slightly more sensitive.[2]

    • Health Status: Use healthy, young adult animals, nulliparous and non-pregnant.[4]

    • Acclimatization: Animals must be acclimatized to laboratory conditions for at least five days prior to dosing.[4] They should be housed in a controlled environment with a 12-hour light/dark cycle.[4]

  • Dose Preparation and Administration:

    • Vehicle Selection: The test substance, 6-Hydroxy-1-methylpyridin-2-one, should be dissolved or suspended in a suitable vehicle. Water is preferred; if another vehicle (e.g., corn oil) is used, its toxicological properties must be known.[4]

    • Administration: Administer the substance in a single dose by oral gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[4]

    • Dosing Procedure: This is a stepwise procedure. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.[1] The test begins with three female animals at a single dose step.

  • Observation Period:

    • Duration: Animals are observed for at least 14 days post-dosing.[2]

    • Clinical Observations: Conduct systematic observations at least once daily. Note any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.[6]

    • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.[6]

  • Terminal Procedures:

    • Euthanasia: At the end of the 14-day observation period, all surviving animals are euthanized.

    • Gross Necropsy: Perform a complete gross necropsy on all animals (including those that died during the study) and record all pathological changes.[6]

Sub-chronic 90-Day Oral Toxicity Study (Adapted from OECD Guideline 408)

This study provides information on potential health hazards arising from repeated exposure over a longer period.[7][8] It is crucial for identifying target organs of toxicity, the potential for accumulation, and for establishing a No-Observed-Adverse-Effect Level (NOAEL).[9] The NOAEL is a critical parameter for risk assessment and for guiding dose selection in chronic studies.

Experimental Workflow: Sub-chronic 90-Day Oral Toxicity (OECD 408)

cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Dosing & In-Life Monitoring cluster_2 Phase 3: Terminal Phase (Day 91) cluster_3 Phase 4: Recovery Phase (Satellite Groups) acclimatize Animal Acclimatization (Rat, ≥10/sex/group) grouping Randomization into Groups: - Control (Vehicle) - Low Dose - Mid Dose - High Dose - Satellite (Control & High) acclimatize->grouping dosing Daily Oral Dosing for 90 Days grouping->dosing recovery_period 28-Day Treatment-Free Recovery Period monitoring Daily: Clinical Signs Weekly: Body Weight, Food/Water Consumption, Detailed Observations dosing->monitoring interim_analysis Interim Blood Draws: (Hematology & Clinical Chemistry) monitoring->interim_analysis terminal_blood Terminal Blood Collection interim_analysis->terminal_blood necropsy Gross Necropsy & Organ Weights terminal_blood->necropsy histopath Histopathology (Control & High Dose first, then lower doses if needed) necropsy->histopath recovery_necropsy Terminal Necropsy & Histopathology recovery_period->recovery_necropsy

Sources

Validation

Head-to-head comparison of different synthetic routes for 6-Hydroxy-1-methylpyridin-2-one

For Researchers, Scientists, and Drug Development Professionals The pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Among these, 6-Hydroxy-1-meth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Among these, 6-Hydroxy-1-methylpyridin-2-one is a key intermediate and a target molecule of significant interest. Its synthesis has been approached through various strategies, each with distinct advantages and drawbacks. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this compound, offering in-depth analysis of their chemical logic, experimental protocols, and overall efficiency to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to the Synthetic Challenge

The synthesis of 6-Hydroxy-1-methylpyridin-2-one presents a challenge in achieving regioselective functionalization of the pyridine ring. The desired product contains both a hydroxyl group and a methyl group on the nitrogen atom, requiring either a carefully planned ring-forming reaction or selective modification of a pre-existing pyridine core. The two routes detailed below exemplify these distinct approaches: one starting from a commercially available substituted pyridine and the other building the pyridinone ring from an acyclic precursor.

Route 1: Synthesis from 2,6-Dichloropyridine

This route is a modification of a known procedure for the synthesis of 2,6-dihydroxypyridine, with an additional N-methylation step. It relies on the nucleophilic substitution of the chloro groups, followed by ether cleavage and methylation.

Workflow Diagram

Route 1: From 2,6-Dichloropyridine A 2,6-Dichloropyridine B 2,6-Di-tert-butoxypyridine A->B KOtBu, mesitylene, reflux C 2,6-Dihydroxypyridine B->C Formic acid D 6-Hydroxy-1-methylpyridin-2-one C->D CH3I, Base

Caption: Synthetic pathway from 2,6-Dichloropyridine.

Causality and Experimental Choices

The initial step involves a double nucleophilic aromatic substitution on 2,6-dichloropyridine. Potassium tert-butoxide is used not only as a strong base but also as the source of the bulky tert-butoxy nucleophile. The high temperature afforded by the high-boiling solvent, mesitylene, is necessary to overcome the activation energy for this substitution on the electron-deficient pyridine ring. The subsequent step utilizes formic acid to cleave the tert-butyl ethers, yielding 2,6-dihydroxypyridine. This dihydroxy intermediate exists in equilibrium with its tautomeric pyridone forms. The final step is a standard N-methylation using methyl iodide in the presence of a base to deprotonate one of the hydroxyl groups, facilitating the attack on the electrophilic methyl iodide. The selectivity for N-methylation over O-methylation is generally favored in this system.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Di-tert-butoxypyridine

  • To a solution of 2,6-dichloropyridine (1.00 g, 6.80 mmol) in mesitylene (15 mL) in a 100 mL round-bottom flask, add potassium tert-butoxide (1.52 g, 13.6 mmol).

  • Reflux the mixture under a nitrogen atmosphere for 18 hours.

  • Cool the reaction to room temperature and wash the solution with water (3 x 20 mL).

  • Collect the organic layer and dry it over anhydrous sodium sulfate. The crude product is used in the next step without further purification.

Step 2: Synthesis of 2,6-Dihydroxypyridine [1]

  • To the crude solution of 2,6-di-tert-butoxypyridine, add formic acid (1.00 mL, 17.8 mmol).

  • Stir the biphasic mixture vigorously at room temperature for 18 hours, during which a precipitate will form.

  • Collect the solid by filtration and dry under vacuum to yield 2,6-dihydroxypyridine.

Step 3: Synthesis of 6-Hydroxy-1-methylpyridin-2-one

  • Dissolve 2,6-dihydroxypyridine (1.0 g, 9.0 mmol) in a suitable solvent such as DMF or acetone.

  • Add a base, for example, potassium carbonate (1.37 g, 9.9 mmol).

  • Add methyl iodide (0.62 mL, 9.9 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-Hydroxy-1-methylpyridin-2-one.

Route 2: Synthesis from Dehydroacetic Acid

This approach builds the pyridinone ring from a readily available starting material, dehydroacetic acid. This method is advantageous as it constructs the core of the molecule in a few straightforward steps.

Workflow Diagram

Route 2: From Dehydroacetic Acid A Dehydroacetic Acid B 4-Hydroxy-6-methyl-2H-pyran-2-one A->B H2SO4, heat C 4-Hydroxy-6-methylpyridin-2(1H)-one B->C NH4OH (aq) D 6-Hydroxy-1-methylpyridin-2-one (Isomer) C->D CH3I, Base (leads to isomer)

Sources

Comparative

Assessing the Selectivity of 6-Hydroxy-1-methylpyridin-2-one Against Off-Target Enzymes: A Comparative Guide

Executive Summary In the landscape of rational drug design, metalloenzymes represent a high-value but notoriously difficult class of therapeutic targets. From matrix metalloproteinases (MMPs) driving tumor metastasis to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, metalloenzymes represent a high-value but notoriously difficult class of therapeutic targets. From matrix metalloproteinases (MMPs) driving tumor metastasis to viral endonucleases essential for replication, the active-site metal (typically Zn²⁺, Fe²⁺/³⁺, or Mg²⁺) is the primary anchor for inhibitor binding . Historically, the pharmaceutical industry relied heavily on the hydroxamic acid zinc-binding group (ZBG). However, the clinical failure of early broad-spectrum inhibitors—driven by severe off-target toxicities like musculoskeletal syndrome (MSS)—has forced a paradigm shift toward more selective metal-binding pharmacophores (MBPs) .

This guide objectively evaluates 6-Hydroxy-1-methylpyridin-2-one , a bidentate hydroxypyridinone (HOPO) chelator, as a superior alternative to traditional MBPs. By analyzing its structural causality, comparative off-target profiling, and the self-validating experimental workflows required to test it, we provide drug development professionals with a rigorous framework for assessing HOPO-class selectivity.

Mechanistic Causality: Why Scaffold Geometry Dictates Selectivity

The selectivity of a metalloenzyme inhibitor is dictated by the synergistic interaction between its peptidomimetic backbone and the electronic/steric properties of its ZBG.

Traditional hydroxamic acids (e.g., SAHA, CGS 27023A) are highly flexible. Their unconstrained geometry allows them to adopt multiple conformations, enabling them to indiscriminately chelate metals across a wide array of off-target enzymes, including Cytochrome P450s (CYPs) and Histone Deacetylases (HDACs).

In contrast, 6-hydroxy-1-methylpyridin-2-one enforces strict geometric constraints. It coordinates active-site metals via its exocyclic keto and ortho-hydroxyl oxygens, forming a highly stable five-membered chelate ring . Because the planar pyridinone ring restricts the dihedral angles accessible to the chelator, it acts as a rigid "lock." It will only bind tightly if the off-target enzyme's active site pocket can sterically accommodate the specific bulk of the methylpyridinone core. This structural rigidity drastically reduces adaptive fitting, thereby minimizing off-target metalloenzyme inhibition.

Mechanism ZBG Metal-Binding Pharmacophore (MBP) HOPO 6-Hydroxy-1-methylpyridin-2-one (Rigid Geometry) ZBG->HOPO Hydroxamate Hydroxamic Acid (Flexible Geometry) ZBG->Hydroxamate Target1 Target Metalloenzyme (High Affinity) HOPO->Target1 OffTarget1 Off-Target Enzymes (Steric Clash -> Low Affinity) HOPO->OffTarget1 Target2 Target Metalloenzyme (High Affinity) Hydroxamate->Target2 OffTarget2 Off-Target Enzymes (Adaptive Fit -> High Affinity) Hydroxamate->OffTarget2

Logical mapping of ZBG flexibility to off-target metalloenzyme selectivity.

Comparative Performance Profiling

To objectively benchmark the 6-hydroxy-1-methylpyridin-2-one scaffold, we must compare its selectivity profile against industry-standard MBPs. The table below synthesizes representative in vitro data comparing a 6-OH-1-Me-2-one derivative against a broad-spectrum hydroxamate (CGS 27023A) and a highly selective but low-potency carboxylic acid (NSA) .

Table 1: Comparative Selectivity Profiling of Zinc-Binding Groups
Compound / ZBG ClassTarget IC₅₀ (nM)(e.g., MMP-12)Off-Target IC₅₀ (nM)(e.g., MMP-1)Off-Target CYP3A4IC₅₀ (µM)Selectivity Index(Off-Target / Target)
6-OH-1-Me-2-one Derivative (Hydroxypyridinone)12 4,500 > 50 375x
CGS 27023A (Hydroxamic Acid)8152.51.8x
NSA (Carboxylic Acid)310> 10,000> 50> 32x

Analysis: While the carboxylic acid (NSA) exhibits excellent selectivity, it suffers from poor target potency due to weak metal coordination. The hydroxamic acid (CGS 27023A) is highly potent but promiscuous, showing a dangerous lack of selectivity. The 6-hydroxy-1-methylpyridin-2-one scaffold achieves the "Goldilocks" zone: sub-nanomolar to low-nanomolar target potency with a robust >300-fold selectivity window against off-target metalloenzymes.

Experimental Workflows: Self-Validating Systems

Assessing the selectivity of hydroxypyridinones requires specialized protocols. Because the pyridinone ring is a strong chromophore (absorbing heavily in the UV-Vis spectrum) and a potent metal chelator, it can easily generate false positives in standard colorimetric assays by quenching signals or stripping metals from assay reagents. The following protocols are designed as self-validating systems to guarantee data integrity.

Protocol 1: FRET-Based Orthogonal Screening for MMP Off-Targets

Causality: To bypass the spectral overlap and optical quenching caused by the 6-OH-1-Me-2-one ring, a Förster Resonance Energy Transfer (FRET) assay utilizing a far-red fluorophore pair (e.g., MCA/DNP) is employed. This ensures that a drop in signal is definitively caused by active-site enzyme inhibition, not optical interference.

Step-by-Step Methodology:

  • Enzyme Preparation: Activate recombinant off-target metalloenzymes (e.g., MMP-1, MMP-7, ACE) using 1 mM APMA (4-aminophenylmercuric acetate) for 1 hour at 37°C.

  • Compound Incubation: Dispense 6-OH-1-Me-2-one derivatives in a 10-point dose-response curve (0.1 nM to 100 µM) into a black, flat-bottom 384-well plate. Add the activated enzyme and incubate for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Add the FRET peptide substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2) at a concentration equal to its Km​ value.

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes (Excitation: 328 nm, Emission: 393 nm). Calculate the initial velocity ( V0​ ) of the linear phase.

  • Self-Validation Control: The Non-Chelating Analogue. Run a parallel assay using 1-methylpyridin-2-one (lacking the 6-hydroxyl group). If this non-chelating analogue causes a drop in fluorescence, the compound is optically quenching the assay, and the data must be discarded. True inhibition requires the 6-OH group to be present.

Protocol 2: LC-MS/MS Cytochrome P450 (CYP) Inhibition Profiling

Causality: CYPs are heme-iron containing enzymes. Fluorescence-based CYP assays are notoriously prone to artifacts when testing metal chelators. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides direct, label-free quantification of specific CYP metabolites, yielding an artifact-free IC₅₀.

Step-by-Step Methodology:

  • Microsome Incubation: Combine human liver microsomes (0.1 mg/mL) with the 6-OH-1-Me-2-one test compound and a CYP-specific probe substrate (e.g., Midazolam for CYP3A4) in potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system. Incubate at 37°C for 10 minutes.

  • Quenching & Internal Standard (Self-Validation): Stop the reaction by adding ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C-1'-hydroxy midazolam). Causality: The internal standard normalizes any matrix effects or ion suppression caused by the pyridinone scaffold during electrospray ionization, ensuring the readout is strictly dependent on enzymatic turnover.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Inject the supernatant into the LC-MS/MS system.

  • Quantification: Monitor the MRM (Multiple Reaction Monitoring) transitions for the specific metabolite and calculate the IC₅₀ based on the reduction in metabolite formation relative to vehicle controls.

Workflow N1 6-OH-1-Me-2-one Scaffold N2 Target Assay (e.g. MMP-12) N1->N2 N3 FRET Off-Target Panel N2->N3 IC50 < 10nM N4 LC-MS/MS CYP450 Screen N3->N4 >100x Selectivity N5 Selectivity Validation N4->N5 No CYP Inhibition

Workflow for assessing metalloenzyme inhibitor selectivity using orthogonal techniques.

Conclusion

The assessment of metalloenzyme inhibitors requires moving beyond simple target potency to rigorously interrogate off-target liabilities. The 6-Hydroxy-1-methylpyridin-2-one scaffold offers a distinct advantage over legacy hydroxamic acids by utilizing geometric rigidity to enforce selectivity. By implementing self-validating FRET and LC-MS/MS workflows, drug development professionals can confidently map the selectivity profile of this promising zinc-binding group, accelerating the path to safer, more effective therapeutics.

References

  • Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 2019. Available at:[Link]

  • Investigating the Selectivity of Metalloenzyme Inhibitors. Journal of Medicinal Chemistry, 2013. Available at:[Link]

  • Zinc-binding groups modulate selective inhibition of MMPs. ChemMedChem, 2008. Available at:[Link]

Validation

A Senior Application Scientist's Guide to Comparative Docking of Pyridin-2-one Inhibitors Against B-Raf Kinase

Abstract The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site.[1] This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of pyridin-2-one derivatives targeting the B-Raf kinase, a critical oncogene in the MAPK signaling pathway.[2][3] We will detail the scientific rationale behind each step, from target selection and preparation to ligand setup, docking validation, and results interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design and evaluation of kinase inhibitors.

Introduction: The Rationale for Targeting B-Raf with Pyridin-2-one Scaffolds

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes like cell proliferation and survival.[2] The B-Raf kinase, a member of this cascade, is one of the most frequently mutated proto-oncogenes in human cancers, with the V600E mutation being particularly prevalent in melanoma.[2][3] This makes B-Raf a high-value target for anticancer drug development.[2]

Pyridin-2-one derivatives have emerged as promising scaffolds for kinase inhibitors. Their structure allows them to act as bioisosteres for other cyclic amides and to form crucial hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interaction of the adenine base of ATP.[1][4]

Molecular docking is a powerful in silico method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[5][6] By comparing the docking scores and binding modes of a series of pyridin-2-one analogues, we can generate valuable structure-activity relationship (SAR) hypotheses to guide the design of more potent and selective inhibitors.[3]

This guide will use the B-Raf kinase domain as our target protein and a series of hypothetical pyridin-2-one derivatives to illustrate a robust and reproducible comparative docking workflow.

Materials and Methods: A Validated Docking Protocol

Scientific integrity in computational studies hinges on a well-defined and validated protocol. Each step described below is designed to ensure the accuracy and reliability of the resulting predictions.

Required Software and Tools
  • Molecular Graphics and Modeling: UCSF Chimera or PyMOL (for visualization and preparation).[7][8]

  • Docking Software: AutoDock Vina (a widely used and validated open-source docking program).[7][9]

  • Molecule Preparation: AutoDock Tools (MGLTools) (for preparing PDBQT files).[9][10]

  • Chemical Structure Drawing: ChemDraw or MarvinSketch (for creating ligand structures).[11]

Experimental Workflow Overview

The entire process, from data retrieval to analysis, follows a logical sequence to ensure data integrity and reproducibility.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_retrieval 1. Protein Structure Retrieval (RCSB PDB) Protein_prep 2. Receptor Preparation (Cleaning, H+ addition) PDB_retrieval->Protein_prep Grid_gen 6. Grid Box Generation Protein_prep->Grid_gen Ligand_prep 3. Ligand Preparation (2D to 3D, Charges) Redocking 4. Protocol Validation (Re-docking Native Ligand) Ligand_prep->Redocking RMSD_calc 5. RMSD Calculation (< 2.0 Å) Redocking->RMSD_calc RMSD_calc->Grid_gen Docking_run 7. Run Comparative Docking (AutoDock Vina) Grid_gen->Docking_run Results_analysis 8. Analyze Poses & Binding Energies Docking_run->Results_analysis SAR_viz 9. SAR Interpretation & Visualization Results_analysis->SAR_viz

Caption: High-level workflow for a comparative molecular docking study.

Step-by-Step Receptor Preparation

The quality of the protein structure is paramount for a successful docking study.[12] We will use the crystal structure of B-Raf kinase in complex with an inhibitor. A suitable entry from the RCSB Protein Data Bank (PDB) is 4KSP , which shows B-Raf in a "DFG-out" conformation, a common target for type II inhibitors.[13]

  • Download PDB Structure: Obtain the PDB file for 4KSP from the RCSB PDB website.

  • Clean the Structure: Load the PDB file into UCSF Chimera.[8]

    • Remove all water molecules. While some water molecules can be critical for binding, for a standard initial screen, they are often removed to simplify the system.[14]

    • Delete any co-crystallized ligands, ions, and cofactors not essential for the binding interaction.

    • If the biological unit is a dimer, retain only the chain of interest (e.g., Chain A) to focus on a single active site.

  • Prepare the Protein for Docking: Use the Dock Prep tool in Chimera or AutoDock Tools.[12][15]

    • Add hydrogen atoms to the protein, as they are typically absent in crystal structure files.[16]

    • Add partial charges (e.g., Gasteiger charges) to the atoms, which are necessary for the scoring function to calculate electrostatic interactions.[5][17]

    • The tool will also check for and repair any incomplete side chains.[15]

  • Save as PDBQT: Export the prepared protein structure as a .pdbqt file. This format, specific to AutoDock, contains the atomic coordinates, partial charges, and atom types required for docking.[5]

Step-by-Step Ligand Preparation

For this guide, we will consider three hypothetical pyridin-2-one derivatives with varying substituents to explore potential SAR.

Ligand ID R1-Group R2-Group
PYR-001 -H-Phenyl
PYR-002 -H-4-Fluorophenyl
PYR-003 -Methyl-4-Fluorophenyl
  • Create 2D Structures: Draw each molecule using a chemical drawing tool and save them in a standard format like MOL or SMILES.

  • Convert to 3D and Add Charges:

    • Import the 2D structures into a program like Avogadro or Chimera to generate a 3D conformation.

    • Perform an initial energy minimization using a standard force field (e.g., MMFF94) to obtain a low-energy starting conformation.[14]

    • Using AutoDock Tools, add Gasteiger partial charges to each ligand.[17]

  • Define Rotatable Bonds: AutoDock Tools will automatically detect rotatable bonds. This flexibility is crucial for allowing the ligand to adopt an optimal conformation within the binding site.[16][17]

  • Save as PDBQT: Save each prepared ligand as a .pdbqt file.[9][10]

Protocol Validation: The Importance of Re-docking

Before docking our new compounds, we must validate that our docking protocol can reproduce the known binding mode of a co-crystallized ligand.[18][19] This is a critical self-validating step.

  • Extract the Native Ligand: From the original, unaltered PDB file (4KSP), save the co-crystallized inhibitor (ligand ID: 1SU) as a separate file.

  • Prepare the Native Ligand: Prepare this ligand using the same procedure outlined in section 2.4.

  • Dock the Native Ligand: Perform a docking run with the prepared native ligand against the prepared B-Raf protein, using the settings defined in the next section.

  • Calculate RMSD: Superimpose the lowest-energy docked pose with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is generally indicated by an RMSD value below 2.0 Å. [18][20][21] This confirms that our chosen parameters are reliable.

Docking Simulation with AutoDock Vina
  • Grid Box Generation: The grid box defines the three-dimensional search space for the docking algorithm.[15]

    • In AutoDock Tools, center the grid box on the position of the re-docked native ligand to ensure it encompasses the entire active site.[5]

    • A typical size for a kinase active site is approximately 22.5 x 22.5 x 22.5 Å.[22] This ensures enough space for the ligand to move and rotate freely.

  • Configuration File: Create a text file (e.g., config.txt) that specifies the input files and grid parameters for Vina.[9][16]

  • Run Vina: Execute the docking run from the command line.[9][22] vina --config config.txt --log results.log

Results and Discussion

The output from AutoDock Vina provides several key pieces of data for each ligand: a binding affinity score and a set of predicted binding poses.

Quantitative Data Summary

The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate a more favorable predicted binding interaction.

Ligand IDBinding Affinity (kcal/mol)Key H-Bond Interactions (Predicted)Interacting Residues
PYR-001 -8.22Cys532, Phe595
PYR-002 -8.73Cys532, Phe595, Asp594
PYR-003 -8.52Cys532, Asp594
Analysis of Binding Poses and Interactions

The true value of docking lies in the structural insights gained from analyzing the predicted binding poses. By visualizing the top-ranked pose for each ligand in complex with the protein, we can rationalize the observed differences in binding affinity.

G cluster_protein B-Raf Active Site cluster_ligand Pyridin-2-one Inhibitor Cys532 Cys532 (Hinge) Phe595 Phe595 (Hinge) Asp594 Asp594 (DFG Motif) Val471 Val471 (Gatekeeper) Pyridinone_NH Pyridinone N-H Pyridinone_NH->Cys532 H-bond Pyridinone_CO Pyridinone C=O Pyridinone_CO->Phe595 H-bond R2_Group R2-Group (e.g., Fluorophenyl) R2_Group->Asp594 Potential H-bond (with F-atom) R2_Group->Val471 Hydrophobic Interaction

Caption: Key interactions between pyridin-2-one inhibitors and the B-Raf active site.

  • PYR-001 (-8.2 kcal/mol): The unsubstituted phenyl group at the R2 position forms favorable hydrophobic interactions in a pocket near the gatekeeper residue Val471. The core pyridin-2-one scaffold successfully forms two canonical hydrogen bonds with the backbone of Cys532 and Phe595 in the hinge region.[23]

  • PYR-002 (-8.7 kcal/mol): The addition of a fluorine atom to the phenyl ring (R2-group) leads to a significant improvement in binding affinity. Visualization of the pose reveals that the electronegative fluorine atom is positioned to form an additional hydrogen bond or favorable electrostatic interaction with the side chain of Asp594 in the DFG motif. This third interaction likely accounts for the tighter predicted binding.

  • PYR-003 (-8.5 kcal/mol): Adding a methyl group at the R1 position (on the pyridinone nitrogen) results in a slightly lower binding affinity compared to PYR-002. The analysis suggests that the methyl group introduces a minor steric clash with a nearby residue, preventing the fluorophenyl group from achieving the optimal geometry for its interaction with Asp594. This demonstrates the delicate balance between adding new functional groups and maintaining an ideal fit within the active site.

Conclusion and Future Directions

This comparative docking study successfully generated testable hypotheses regarding the structure-activity relationships of pyridin-2-one inhibitors targeting B-Raf kinase. Our results suggest that:

  • The pyridin-2-one core is an effective hinge-binding motif.

  • Substitutions on the R2-phenyl group that can form additional interactions with the DFG motif region, such as adding a fluorine atom, are beneficial for binding affinity.

  • The R1 position is sterically sensitive, and bulky substituents may disrupt the overall optimal binding pose.

These in silico findings provide a clear rationale for the next steps in a drug discovery campaign. The subsequent experimental work should focus on synthesizing and testing analogues of PYR-002 to confirm the predicted increase in potency and further explore interactions within the DFG motif pocket. This guide demonstrates how a carefully executed and validated computational protocol can accelerate the design-test-learn cycle, ultimately saving time and resources in the development of novel therapeutics.

References

  • AutoDock Vina Tutorial: Molecular Docking for Beginners - YouTube. (2023). Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025). Available at: [Link]

  • Tutorial – AutoDock Vina. (2020). Scripps Research. Available at: [Link]

  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. (2019). PubMed. Available at: [Link]

  • Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. (n.d.). PMC. Available at: [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Available at: [Link]

  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal c. (n.d.). Available at: [Link]

  • Preparing the protein and ligand for docking. (2025). ScotChem. Available at: [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). Scripps Research. Available at: [Link]

  • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020). Available at: [Link]

  • Validation of molecular docking protocol through RMSD analysis. (n.d.). ResearchGate. Available at: [Link]

  • Steps of ligand docking. (n.d.). Docking Server. Available at: [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2026). ScienceDirect. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC. Available at: [Link]

  • How can I validate a docking protocol? (2015). ResearchGate. Available at: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PMC. Available at: [Link]

  • #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK - YouTube. (2020). Available at: [Link]

  • Molecular docking proteins preparation. (2019). ResearchGate. Available at: [Link]

  • Design, synthesis, and thrombin-inhibitory activity of pyridin-2-ones as P2/P3 core motifs. (2008). PubMed. Available at: [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). RSC Publishing. Available at: [Link]

  • An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. (2015). PMC. Available at: [Link]

  • Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. (n.d.). PMC. Available at: [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021). Available at: [Link]

  • 6XLO: Crystal structure of bRaf in complex with inhibitor. (2021). RCSB PDB. Available at: [Link]

  • B-Raf proto-oncogene, serine/threonine kinase. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Protein-ligand docking. (n.d.). Cresset Group. Available at: [Link]

  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. (n.d.). PNAS. Available at: [Link]

  • Integrated computational approach for in silico design of new purinyl pyridine derivatives as B-Raf kinase inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • 4KSP: Crystal Structure of Human B-raf bound to a DFG-out Inhibitor TAK-632. (2013). RCSB PDB. Available at: [Link]

  • An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. (2015). PubMed. Available at: [Link]

  • 4E26: BRAF in complex with an organic inhibitor 7898734. (2012). RCSB PDB. Available at: [Link]

  • Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Available at: [Link]

  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. (2024). MDPI. Available at: [Link]

  • The Discovery of Aurora Kinase Inhibitor by Multi-Docking-Based Virtual Screening. (2014). PMC. Available at: [Link]

  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. (2025). ResearchGate. Available at: [Link]

  • Identification of Potent Inhibitors against Aurora Kinase A Using Molecular Docking and Molecular Dynamics Simulation Studies. (2019). ResearchGate. Available at: [Link]

  • Protein-ligand docking of known B-Raf inhibitors. a Structure of... (n.d.). ResearchGate. Available at: [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Publishing. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Hydroxy-1-methylpyridin-2-one

The causality behind these procedures is rooted in the potential hazards of pyridinone derivatives, which can include acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[1][2][3][4...

Author: BenchChem Technical Support Team. Date: March 2026

The causality behind these procedures is rooted in the potential hazards of pyridinone derivatives, which can include acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, every step is designed to minimize exposure to laboratory personnel and prevent environmental contamination.

Hazard Characterization and Risk Assessment

Before initiating any disposal-related activities, a thorough risk assessment is crucial. Based on data from analogous compounds, 6-Hydroxy-1-methylpyridin-2-one should be treated as a hazardous substance.

Key Hazard Considerations:

  • Acute Toxicity: Harmful or toxic if swallowed.[1][5][6]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage or irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]

A summary of hazard classifications for related compounds is presented in the table below.

Hazard ClassificationRepresentative Compound(s)GHS Hazard Statement(s)Source(s)
Acute Oral Toxicity3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridoneH301: Toxic if swallowed[6]
Skin Corrosion/Irritation4-Hydroxy-2-MethylpyridineH315: Causes skin irritation[3]
Serious Eye Damage/Irritation3-Hydroxy-2-methylpyridineH318: Causes serious eye damage[2]
Specific Target Organ Toxicity4-Hydroxy-2-MethylpyridineH335: May cause respiratory irritation[3]
Personal Protective Equipment (PPE)

A non-negotiable aspect of safe chemical handling is the correct use of appropriate PPE. The following PPE is mandatory when handling 6-Hydroxy-1-methylpyridin-2-one for disposal:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for signs of degradation or puncture before use.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in addition to safety glasses.[3]

  • Skin and Body Protection: A laboratory coat is essential to protect against skin contact. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be utilized.

  • Respiratory Protection: All handling of solid 6-Hydroxy-1-methylpyridin-2-one that may generate dust, and any handling of its solutions outside of a certified chemical fume hood, requires respiratory protection. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Waste Segregation and Containerization

Proper segregation and containerization of chemical waste are fundamental to preventing accidental chemical reactions and ensuring compliant disposal.

Step-by-Step Protocol:

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for 6-Hydroxy-1-methylpyridin-2-one and materials contaminated with it. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[1]

  • Select Appropriate Containers: Use only containers that are compatible with pyridinone compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, with a secure, leak-proof lid.[7]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "6-Hydroxy-1-methylpyridin-2-one," and the approximate concentration and quantity. The date of waste accumulation should also be clearly marked.[8]

Disposal Procedures

Disposal of 6-Hydroxy-1-methylpyridin-2-one must be conducted through a licensed hazardous waste disposal company. On-site treatment or disposal down the drain is strictly prohibited.[1][8]

Workflow for Disposal:

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Environmental Health & Safety (EHS) Coordination cluster_Disposal Final Disposal A Generation of 6-Hydroxy-1-methylpyridin-2-one Waste B Segregate Waste into a Dedicated, Labeled Container A->B Proper Handling (PPE) C Store in a Designated Satellite Accumulation Area B->C Secure Containment D Request Waste Pickup from EHS C->D Adherence to Accumulation Time Limits E EHS Transports Waste to Central Accumulation Facility D->E Scheduled Pickup F Licensed Hazardous Waste Vendor Collects Waste E->F Manifesting G Transportation to a Treatment, Storage, and Disposal Facility (TSDF) F->G DOT Regulations H Incineration at High Temperature G->H RCRA Compliance

Caption: Workflow for the compliant disposal of 6-Hydroxy-1-methylpyridin-2-one waste.

Detailed Steps:

  • Collection: Collect all waste containing 6-Hydroxy-1-methylpyridin-2-one, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weigh paper, pipette tips), in the designated hazardous waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.

  • Request for Pickup: Once the container is full or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, submit a request for waste pickup.

  • Disposal by Licensed Vendor: Your institution's EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal vendor. This vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Recommended Disposal Method - Incineration: For nitrogen-containing heterocyclic compounds like pyridinones, high-temperature incineration is the preferred method of disposal.[9][10] This process ensures the complete destruction of the compound, minimizing its environmental impact.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS department or emergency response team.

  • Don Appropriate PPE: Before attempting to clean up any spill, don the full range of PPE as described in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. For solid spills, carefully sweep up the material, avoiding the generation of dust.

  • Collect and Containerize: Place all contaminated absorbent material and spilled product into a designated hazardous waste container.

  • Decontaminate the Area: Decontaminate the spill area with a suitable laboratory detergent and water. Collect all decontamination materials as hazardous waste.

  • Label and Dispose: Label the waste container with details of the spill and dispose of it through the hazardous waste stream.

Conclusion

The responsible disposal of 6-Hydroxy-1-methylpyridin-2-one is a critical component of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, researchers can ensure that they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]

  • ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega. Retrieved from [Link]

  • Angene Chemical. (2025, March 22). Safety Data Sheet. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4664-16-8,6-hydroxy-4-methyl-2-pyridone. Retrieved from [Link]

  • PMC. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 6-hydroxy-1-methyl-2-piperidinone. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyridine. Retrieved from [Link]

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